molecular formula C2H4BrF2N B1608131 2-Bromo-2,2-difluoroethylamine CAS No. 7096-39-1

2-Bromo-2,2-difluoroethylamine

Cat. No.: B1608131
CAS No.: 7096-39-1
M. Wt: 159.96 g/mol
InChI Key: INKAHVFOZPBNHQ-UHFFFAOYSA-N
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Description

2-Bromo-2,2-difluoroethylamine is a useful research compound. Its molecular formula is C2H4BrF2N and its molecular weight is 159.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-2,2-difluoroethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-2,2-difluoroethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2,2-difluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4BrF2N/c3-2(4,5)1-6/h1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKAHVFOZPBNHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382000
Record name 2-Bromo-2,2-difluoroethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7096-39-1
Record name 2-Bromo-2,2-difluoroethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: The Role of 2-Bromo-2,2-difluoroethylamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the medicinal chemistry applications, synthetic utility, and handling of 2-Bromo-2,2-difluoroethylamine (CAS: 4318-37-0 / HCl Salt: 765-09-3).

Executive Summary

2-Bromo-2,2-difluoroethylamine (


) is a bifunctional fluorinated building block that serves as a critical "staple" in the synthesis of advanced pharmaceutical intermediates. Unlike simple fluoroalkyl amines, this reagent possesses two distinct reactive centers: a nucleophilic primary amine and an electrophilic/radical-active bromodifluoromethyl moiety.

Its primary utility in drug discovery lies in:

  • N-Difluoroethylation: Introducing the

    
     motif, which can be reduced to a difluoroethyl group (
    
    
    
    ), a lipophilic bioisostere of alcohols or thiols.
  • Heterocycle Construction: Acting as a precursor for difluoromethylated imidazoles, thiazoles, and diazepines via cyclization-functionalization sequences.

  • Radical Cross-Coupling: The

    
     bond allows for photoredox or metal-catalyzed cross-coupling, enabling the attachment of the difluoroethylamine side chain to aromatic scaffolds.
    

Chemical Profile & Reactivity Analysis

Physicochemical Properties
PropertyDataRelevance
Formula

Core scaffold
Molecular Weight 159.96 g/mol Fragment-based drug design compliant
Boiling Point ~98-100°C (Free base)Volatile; often handled as HCl salt
pKa (Conjugate Acid) ~6.8 - 7.1Lower than ethylamine (~10.[1][2][3][4]7) due to electron-withdrawing

Appearance Colorless liquid (Free base) / White solid (HCl salt)Salt form preferred for stability
Reactivity Matrix

The molecule exhibits "Schizophrenic" reactivity, allowing orthogonal functionalization:

  • Site A (Amine

    
    ):  Acts as a nucleophile.[5] Reacts with acid chlorides, isocyanates, and aldehydes. The reduced basicity (due to the 
    
    
    
    -fluorine effect) requires stronger bases or prolonged reaction times compared to non-fluorinated amines.
  • Site B (Bromodifluoro

    
    ):  Acts as a radical precursor or electrophile. The 
    
    
    
    bond is activated by the gem-difluoro group, making it susceptible to Single Electron Transfer (SET) mechanisms, facilitating radical addition to olefins or arenes.

Synthetic Utility: Core Workflows

Synthesis of N-Difluoroethyl Heterocycles

One of the most valuable applications is the synthesis of thiazolines and imidazoles where the fluorinated tail modulates lipophilicity (


).
Workflow: Thiazoline Construction via Isothiocyanates

The amine reacts with aryl isothiocyanates to form a thiourea intermediate, which undergoes cyclization.

DOT Diagram: Thiazoline Synthesis Pathway

ThiazolineSynthesis Reagent 2-Bromo-2,2-difluoroethylamine Thiourea Intermediate Thiourea (Ar-NH-CS-NH-CH2-CF2-Br) Reagent->Thiourea Nucleophilic Addition Isothiocyanate Aryl Isothiocyanate (Ar-NCS) Isothiocyanate->Thiourea Cyclization Cyclization (Base/Heat) Thiourea->Cyclization -HBr (Intramolecular) Product N-Difluoroethyl Thiazoline Derivative Cyclization->Product

Caption: Pathway for converting 2-bromo-2,2-difluoroethylamine into bioactive thiazoline scaffolds.

Radical Difluoroalkylation (Photoredox)

In modern medicinal chemistry, the


 bond is exploited to tether the amine to aromatic rings using photoredox catalysis. This avoids harsh lithiation conditions.
  • Mechanism: An Ir or Ru photocatalyst reduces the

    
     bond, generating a 
    
    
    
    radical.
  • Target: This radical attacks electron-rich heteroarenes (e.g., indoles, pyrroles), installing the ethylamine side chain in a single step.

Medicinal Chemistry Applications

Bioisosterism and Metabolic Stability

The


 moiety acts as a bioisostere for:
  • Carbonyl groups (

    
    ):  The dipole moment of 
    
    
    
    mimics
    
    
    , but without the susceptibility to nucleophilic attack or hydration.
  • Oxygen atoms (Ethers): The size and electronic properties of

    
     mimic an ether oxygen, improving metabolic stability against P450 oxidation at the 
    
    
    
    -carbon.
pKa Modulation

Substituting a standard ethylamine side chain with 2-bromo-2,2-difluoroethylamine significantly lowers the basicity of the nitrogen.

  • Effect: This reduces lysosomal trapping (a common cause of phospholipidosis) and improves oral bioavailability by reducing ionization at physiological pH.

Experimental Protocols

Protocol A: Synthesis of N-(2-bromo-2,2-difluoroethyl)amides

Standard coupling to protect the amine or attach a pharmacophore.

  • Reagents: 2-Bromo-2,2-difluoroethylamine HCl (1.0 equiv), Carboxylic Acid (1.0 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv).

  • Solvent: DMF or

    
    .
    
  • Procedure:

    • Dissolve the carboxylic acid in DMF.

    • Add DIPEA and HATU; stir for 15 minutes to activate the acid.

    • Add 2-Bromo-2,2-difluoroethylamine HCl.[3]

    • Stir at Room Temperature (RT) for 4–16 hours.

    • Workup: Dilute with EtOAc, wash with saturated

      
       and brine. Dry over 
      
      
      
      .
  • Validation: Monitor via LC-MS. The product will show a characteristic 1:1 isotopic pattern for Bromine (

    
    ).
    
Protocol B: Preparation of the Free Base (from HCl Salt)

Crucial for reactions sensitive to exogenous chloride ions.

  • Suspend the HCl salt in

    
    .
    
  • Add saturated aqueous

    
     or 
    
    
    
    NaOH at
    
    
    .
  • Stir vigorously for 20 minutes.

  • Separate the organic layer and extract the aqueous layer twice with

    
    .
    
  • Dry combined organics over

    
     (avoid 
    
    
    
    if prolonged contact might induce elimination of HF).
  • Caution: The free base is volatile. Use immediately or store as a solution.

Safety & Handling

  • Corrosivity: The free amine is corrosive to skin and mucous membranes.

  • HF Potential: Under strong basic conditions or high temperatures, elimination of HF can occur, generating toxic fluoride ions and reactive fluoro-olefins.

  • Storage: Store the HCl salt in a desiccator at

    
    . It is hygroscopic.
    

References

  • Synthesis of 2-bromo-2,2-difluoroethylamine hydrochloride. Google Patents (CN102796006A).
  • Exploring the Synthesis and Chemical Reactions of 2,2-Difluoroethylamine . NBInno Technical Report. Available at: [Link]

  • Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates . Journal of Organic Chemistry. Available at: [Link]

  • Difluoromethyl Group in Medicinal Chemistry . Journal of Medicinal Chemistry (via NIH). Available at: [Link]

Sources

The Gem-Difluoroethylamine Motif: A Bioisosteric Toolkit for pKa Modulation and Conformational Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

In modern medicinal chemistry, the gem-difluoroethylamine motif (


 or 

) represents a high-value bioisostere used to resolve multiparametric optimization (MPO) conflicts. Unlike simple fluorine substitution, the introduction of a gem-difluoro unit adjacent to an amine functions as a "physicochemical switch."

Its primary utility lies in three distinct mechanisms:

  • pKa Modulation: Drastically lowering basicity (typically by 3–4 log units) to improve membrane permeability and reduce P-gp efflux without abolishing hydrogen bond donor capability.

  • Conformational Locking: Exploiting the electrostatic gauche effect to pre-organize the side chain, reducing the entropic penalty of binding.

  • Metabolic Blockade: Preventing oxidative dealkylation at the

    
    -carbon, a common clearance pathway for alkyl amines.
    

This guide details the mechanistic rationale, synthetic accessibility, and application of this motif in drug discovery.

Physicochemical Rationale & Mechanism[1]

The Basicity Tuner (pKa Modulation)

The most critical application of the gem-difluoroethylamine motif is the attenuation of amine basicity. Standard alkyl amines (pKa ~10.5) are fully protonated at physiological pH (7.4), which limits passive diffusion across lipid bilayers and often drives non-specific binding (e.g., hERG channel liability).

The strong electron-withdrawing inductive effect (


) of the gem-difluoro group pulls electron density from the nitrogen lone pair, stabilizing the free base form.
Structural MotifApprox. pKa% Ionized at pH 7.4Permeability Risk
Ethylamine (

)
~10.7>99.9%High (Low

)
Monofluoroethylamine (

)
~9.0~97%Moderate
gem-Difluoroethylamine (

)
~7.5 ~55% Low (High

)
Trifluoroethylamine (

)
~5.7~2%Very Low (Nucleophilicity lost)

Key Insight: The gem-difluoro motif sits in the "Goldilocks zone." It lowers the pKa enough to increase the fraction of neutral species (


) for permeability, yet retains sufficient nucleophilicity to participate in critical ligand-protein hydrogen bonding interactions.
The Electrostatic Gauche Effect

Unlike non-fluorinated alkyl chains which prefer an anti conformation to minimize steric clash, 2,2-difluoroethylamines exhibit a strong preference for the gauche conformation.

In the protonated state (ammonium), the positively charged nitrogen (


) aligns gauche to the electronegative fluorine atoms. This is driven by electrostatic attraction  rather than the traditional hyperconjugative gauche effect seen in neutral systems.[1]
  • Thermodynamic Consequence: If the protein binding pocket requires a "bent" amine conformation, this motif reduces the entropic cost of binding by pre-organizing the ligand.

GaucheEffect cluster_0 Conformational Bias Mechanism Ethylamine Ethylamine Chain (Anti-Periplanar Preferred) Minimizes Sterics Binding Target Binding Pocket (Requires 'Bent' Conformation) Ethylamine->Binding High Entropic Penalty (Must rotate bond) Difluoro gem-Difluoroethylamine (Gauche Preferred) Electrostatic Attraction Difluoro->Binding Low Entropic Penalty (Pre-organized) Mechanism Mechanism: N+ ... F- Interaction (Electrostatic Lock) Difluoro->Mechanism

Synthetic Methodologies

Synthesis of gem-difluoroethylamines can be challenging due to the instability of


-fluoroamines (which can eliminate HF). The most robust, scalable route for medicinal chemistry involves the construction of the difluoro motif prior to amine introduction or via reduction of stable difluoroamides.
Recommended Route: Amide Reduction

This protocol avoids handling volatile fluorinated building blocks and allows for late-stage diversification.

  • Coupling: React an amine (

    
    ) with difluoroacetic acid (or derivative).
    
  • Reduction: Reduce the resulting difluoroacetamide to the amine. Note: Standard LAH reduction can sometimes lead to defluorination. Borane-DMS or selective hydrosilylation is preferred.

Synthesis Start Primary/Secondary Amine (R-NH2) Intermediate 2,2-Difluoroacetamide Intermediate Start->Intermediate Amide Coupling Reagent Difluoroacetic Anhydride/Acid Reagent->Intermediate Product gem-Difluoroethylamine (Target) Intermediate->Product Selective Reduction Reductant BH3·DMS or PhSiH3 / Catalyst Reductant->Product

Case Study: nNOS Inhibitors

Context: Neuronal Nitric Oxide Synthase (nNOS) inhibitors are potential therapeutics for neurodegenerative diseases. Early candidates possessed a highly basic secondary amine (pKa ~9.5), resulting in poor blood-brain barrier (BBB) penetration and low oral bioavailability.

The Bioisosteric Fix: Researchers replaced the ethyl linker with a 2,2-difluoroethyl linker.

  • Compound A (Parent):

    
    
    
    • pKa: 9.5

    • Caco-2 Permeability: Low

    • Metabolic Stability: Poor (Benzylic oxidation).

  • Compound B (gem-Difluoro):

    
    
    
    • pKa: 5.5 (Drastic reduction due to

      
      -fluorine effect).[2]
      
    • Caco-2 Permeability: High (Significant increase in passive diffusion).

    • Metabolic Stability: High (Oxidation blocked).

Outcome: The gem-difluoro analog maintained potency (Ki = 80 nM) while solving the pharmacokinetic liabilities, demonstrating the power of this motif to decouple potency from physicochemical defects.

Experimental Protocol: Synthesis of N-Benzyl-2,2-difluoroethan-1-amine

Objective: Synthesis of a building block demonstrating the amide reduction route.

Reagents
  • Benzylamine (1.0 equiv)

  • Difluoroacetic anhydride (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Borane dimethyl sulfide complex (

    
    ) (2M in THF)
    
Step 1: Formation of N-benzyl-2,2-difluoroacetamide
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with

    
    .
    
  • Dissolution: Add Benzylamine (10 mmol) and Triethylamine (12 mmol) to DCM (30 mL). Cool to 0°C.[3]

  • Addition: Dropwise add Difluoroacetic anhydride (11 mmol) over 15 minutes. The reaction is exothermic; maintain temperature <5°C.

  • Reaction: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:4).

  • Workup: Quench with sat.

    
    . Extract with DCM (3x). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Silica gel) yields the amide as a white solid.

Step 2: Selective Reduction to Amine

Critical Note: Avoid LAH if possible, as it can cause over-reduction (defluorination).

  • Setup: Place the amide (5 mmol) in a dry RBF under

    
     in anhydrous THF (20 mL).
    
  • Reduction: Add

    
     (15 mmol, 3 equiv) dropwise at 0°C.
    
  • Reflux: Heat to reflux (66°C) for 4–6 hours.

  • Quench: Cool to 0°C. Carefully add MeOH (excess) dropwise to quench unreacted borane (Caution:

    
     gas evolution).
    
  • Acid Hydrolysis: Add 1M HCl (10 mL) and reflux for 1 hour to break the amine-borane complex.

  • Isolation: Basify with 1M NaOH to pH >10. Extract with

    
     or DCM. Dry and concentrate.
    
  • Salt Formation: Treat with HCl in dioxane to isolate the stable hydrochloride salt: N-benzyl-2,2-difluoroethan-1-amine HCl .

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Sardina, F. J., et al. (2013). Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase.[2] Journal of Medicinal Chemistry, 56(16), 6521–6537. [Link]

  • Freitas, M. P., et al. (2014). Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Beilstein Journal of Organic Chemistry, 10, 877–882.[4] [Link]

  • Hu, X. G., et al. (2020). Synthesis of gem-Difluoro Olefins through C−H Functionalization and β-fluoride Elimination Reactions.[5] Chemistry – A European Journal, 26(28), 6133-6137. [Link]

  • Pahadi, V. K., et al. (2024). Difunctionalization of gem-difluoroalkenes for amination and heteroarylation via metal-free photocatalysis.[6] Chemical Communications, 60, 4839-4842. [Link]

Sources

The Strategic Introduction of 2-Bromo-2,2-difluoroethylamine: A Technical Guide to Modulating Lipophilicity and pKa for Advanced Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the ability to fine-tune the physicochemical properties of lead compounds is paramount. Among the myriad of tools available to the medicinal chemist, strategic fluorination has emerged as a powerful strategy to enhance metabolic stability, binding affinity, and membrane permeability. This guide delves into the specific impact of a unique building block, 2-bromo-2,2-difluoroethylamine, on two critical drug-like properties: lipophilicity (logP) and acidity (pKa). By understanding the nuanced effects of this moiety, researchers can unlock new avenues for optimizing drug candidates and accelerating the path to clinical success.

The Power of Fluorine in Medicinal Chemistry: A Paradigm of Controlled Perturbation

The introduction of fluorine into organic molecules can profoundly alter their electronic and steric properties. The high electronegativity of fluorine can modulate the pKa of nearby functional groups, while the substitution of hydrogen with fluorine can significantly impact a molecule's lipophilicity and metabolic stability.[1][2] The judicious placement of fluorine atoms allows for the rational design of molecules with improved pharmacokinetic and pharmacodynamic profiles.[2][3]

Unveiling the Impact of the 2-Bromo-2,2-difluoroethyl Moiety

The 2-bromo-2,2-difluoroethyl group offers a unique combination of steric bulk, lipophilicity, and electronic effects. To understand its influence, we will conduct a comparative analysis of ethylamine and its fluorinated and bromo-fluorinated analogs.

Impact on Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It governs the ability of a molecule to traverse cellular membranes and interact with hydrophobic pockets of target proteins.

The introduction of fluorine has a complex, context-dependent effect on lipophilicity. While a single fluorine atom is only slightly more lipophilic than hydrogen, the cumulative effect of multiple fluorine atoms can be significant. The addition of a bromine atom further contributes to the overall lipophilicity of the molecule due to its larger size and polarizability.[4][5]

To quantify this, we can compare the experimental logP of ethylamine with the predicted logP values for its fluorinated and bromo-fluorinated counterparts.

CompoundStructurelogP (Predicted/Experimental)Data Source
EthylamineCH₃CH₂NH₂-0.13Experimental[6]
2,2-DifluoroethylamineCHF₂CH₂NH₂0.91Predicted[7]
2-Bromo-2,2-difluoroethylamineCBrF₂CH₂NH₂1.4 (Predicted)

Note: The logP value for 2-Bromo-2,2-difluoroethylamine is a predicted value based on computational models due to the lack of available experimental data.

As the data illustrates, the addition of two fluorine atoms significantly increases the lipophilicity compared to the parent ethylamine. The subsequent introduction of a bromine atom is predicted to further enhance this effect. This increased lipophilicity can be advantageous for improving membrane permeability and accessing lipophilic binding sites.

Caption: Predicted impact of fluorination and bromination on the lipophilicity of ethylamine.

Impact on Basicity (pKa)

The basicity of an amine, quantified by the pKa of its conjugate acid, is a critical factor influencing its ionization state at physiological pH. This, in turn, affects its solubility, receptor binding, and potential for off-target effects.

The strongly electron-withdrawing nature of fluorine atoms significantly reduces the basicity of nearby amines. This effect is additive, with each additional fluorine atom causing a further decrease in pKa.[8] The introduction of a bromine atom, also an electron-withdrawing group, is expected to contribute to this trend, albeit to a lesser extent than fluorine.

CompoundStructurepKa (Predicted/Experimental)Data Source
EthylamineCH₃CH₂NH₂10.87Experimental[6]
2,2-DifluoroethylamineCHF₂CH₂NH₂7.09Predicted[9][10]
2-Bromo-2,2-difluoroethylamineCBrF₂CH₂NH₂6.5 (Predicted)

Note: The pKa value for 2-Bromo-2,2-difluoroethylamine is a predicted value based on computational models due to the lack of available experimental data.

The data clearly demonstrates the dramatic reduction in basicity upon the introduction of two fluorine atoms. The further addition of a bromine atom is predicted to cause an additional decrease in the pKa. This ability to precisely tune the pKa of an amine is a powerful tool for medicinal chemists to optimize the ionization profile of a drug candidate.

Caption: Predicted impact of fluorination and bromination on the pKa of ethylamine.

Experimental Protocols for Physicochemical Property Determination

To empower researchers to validate these predictions and characterize their own novel compounds, this section provides detailed, field-proven protocols for the experimental determination of logP and pKa.

Determination of Lipophilicity (logP) by the Shake-Flask Method

The shake-flask method remains the gold standard for accurate logP determination, directly measuring the partitioning of a compound between n-octanol and water.

Methodology:

  • Preparation of Pre-saturated Solvents: Equilibrate n-octanol and water by stirring them together for 24 hours, followed by separation. This ensures that each phase is saturated with the other, providing a stable and reproducible system.

  • Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification.

  • Partitioning: In a glass vial, combine a known volume of the n-octanol stock solution with a known volume of pre-saturated water. The phase ratio can be adjusted depending on the expected lipophilicity of the compound.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1 hour) to ensure complete partitioning. Subsequently, centrifuge the vial to achieve a clean separation of the two phases.

  • Quantification: Carefully withdraw aliquots from both the n-octanol and water phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.

  • Calculation: The logP is calculated using the following formula: logP = log([Compound]octanol / [Compound]water)

Shake_Flask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Solvents Prepare Pre-saturated n-Octanol and Water Partition Combine Octanol Stock and Water Prep_Solvents->Partition Prep_Sample Prepare Stock Solution in n-Octanol Prep_Sample->Partition Equilibrate Shake and Centrifuge to Equilibrate Partition->Equilibrate Quantify Quantify Concentration in Each Phase (HPLC) Equilibrate->Quantify Calculate Calculate logP Quantify->Calculate

Caption: Workflow for logP determination using the shake-flask method.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise and reliable method for determining the pKa of ionizable compounds by monitoring pH changes upon the addition of a titrant.[2][11]

Methodology:

  • Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of the analyte.

  • Sample Preparation: Accurately weigh the compound and dissolve it in a known volume of deionized water or a suitable co-solvent if solubility is an issue. The solution should be free of carbon dioxide, which can interfere with the titration.

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a stirrer into the solution.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on whether the analyte is a base or an acid. Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.

  • Data Acquisition: Record the pH value after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined as the pH at the half-equivalence point, which corresponds to the inflection point of the curve. This can be accurately determined by analyzing the first or second derivative of the titration curve.

pKa_Titration_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter Titrate Titrate with Standardized Acid or Base Calibrate->Titrate Prep_Sample Prepare Analyte Solution Prep_Sample->Titrate Record_pH Record pH after Each Addition Titrate->Record_pH Plot_Curve Plot Titration Curve (pH vs. Volume) Record_pH->Plot_Curve Determine_pKa Determine pKa at Half-Equivalence Point Plot_Curve->Determine_pKa

Caption: Workflow for pKa determination using potentiometric titration.

Synthesis of 2-Bromo-2,2-difluoroethylamine Hydrochloride

The availability of 2-bromo-2,2-difluoroethylamine as a building block is crucial for its application in drug discovery. A common synthetic route to its hydrochloride salt is outlined below.[12]

Synthetic Pathway:

  • Amidation: Ethyl bromodifluoroacetate is reacted with ammonia gas in a suitable solvent like ether to form 2-bromo-2,2-difluoroacetamide.

  • Reduction: The resulting amide is then reduced using a reducing agent such as sodium borohydride in the presence of boron trifluoride etherate in a solvent like tetrahydrofuran.

  • Salt Formation: After an aqueous workup and extraction, the free base is isolated. Bubbling hydrochloric acid gas through a solution of the free base yields the desired 2-bromo-2,2-difluoroethylamine hydrochloride as a solid.

Synthesis_Workflow Start Ethyl Bromodifluoroacetate Amide 2-Bromo-2,2-difluoroacetamide Start->Amide Ammonia Gas Amine_Free_Base 2-Bromo-2,2-difluoroethylamine (Free Base) Amide->Amine_Free_Base Reduction (e.g., NaBH₄, BF₃·OEt₂) Final_Product 2-Bromo-2,2-difluoroethylamine HCl Amine_Free_Base->Final_Product HCl Gas

Caption: Synthetic route to 2-bromo-2,2-difluoroethylamine hydrochloride.

Conclusion

The 2-bromo-2,2-difluoroethyl moiety is a valuable addition to the medicinal chemist's toolkit. Its introduction provides a predictable and significant impact on both lipophilicity and pKa, offering a powerful strategy for fine-tuning the physicochemical properties of drug candidates. By understanding the principles outlined in this guide and employing the provided experimental protocols, researchers can rationally design and synthesize novel molecules with enhanced ADME profiles, ultimately accelerating the discovery of new and effective therapeutics.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6341, Ethylamine. [Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. [Link]

  • Bharate, S. S., Kumar, V., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(5), 359–368. [Link]

  • Quora. (2023). What is the pKa value of ethylamine and aniline? [Link]

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805. [Link]

  • Zielińska-Pisklak, M., & Kalinowska-Tłuścik, J. (2017). Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides. Molecules, 22(12), 2115. [Link]

  • Tetko, I. V., & Tanchuk, V. Y. (2002). Application of associative neural networks for prediction of lipophilicity in ALOGPS 2.1 program. Journal of Chemical Information and Computer Sciences, 42(5), 1136–1145. [Link]

  • Rowan. Rowan's Free Online pKa Calculator. [Link]

  • FooDB. (2010). Showing Compound Ethanamine (FDB003242). [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Sathee Forum. (2025). Identify the weakest base among amines given with pKa values. [Link]

  • ResearchGate. Predicted pKa values for the secondary and tertiary amines shown in... [Link]

  • Işık, M., S-Y, O., & Pal, R. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(10), 1037–1059. [Link]

  • ChemAxon. Calculator Plugins (logP logD pKa etc...). [Link]

  • Hall, H. K. (1957). Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. The Journal of Physical Chemistry, 61(5), 641–643. [Link]

  • Bell, R. P., & Higginson, W. C. E. (1949). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 26(11), 568. [Link]

  • ECETOC. (2007). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Virtual Computational Chemistry Laboratory. On-line Software. [Link]

  • Omni Calculator. pKa Calculator. [Link]

  • ResearchGate. Experimental lipophilicity for beyond Rule of 5 compounds. [Link]

  • ResearchGate. A)–C) Changes in pKa(H) measured for amines 1,4–6 a{α,1–3},... [Link]

  • Cheméo. Ethylamine (CAS 75-04-7). [Link]

  • Virtual logP On-line. [Link]

  • Chmiel, T., & Belka, M. (2019). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 24(15), 2824. [Link]

  • ResearchGate. Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides. [Link]

  • Chemistry Stack Exchange. (2016). Why do halogen substituents make molecules more lipophilic? [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • Oniscu, C., & Diudea, M. V. (2012). Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. International Journal of Molecular Sciences, 13(12), 15996–16017. [Link]

  • Neovarsity. (2023). A Curated List of Cheminformatics Software and Libraries. [Link]

  • Chmiel, T., & Belka, M. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. Trends in Analytical Chemistry, 113, 54–73. [Link]

  • Google Patents. (2012). CN102796006A - Synthesis method for 2-bromo-2,2-difluoroethylamine hydrochloride.
  • Chmiel, T., & Belka, M. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. Trends in Analytical Chemistry, 113, 54–73. [Link]

  • Google Patents. (2011). US20110060167A1 - Process for Preparing 2,2-Difluoroethylamine.
  • Google Patents. (2014). EP2638001B1 - Method for producing 2,2-difluoroethylamine based on prop-2-en-1-amine.
  • ResearchGate. Lipophilicity Determination for Amino-Drugs Compounds Using Theoretical Calculations. [Link]

  • Beilstein Journal of Organic Chemistry. (2015). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. [Link]

  • Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. [Link]

  • Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]

  • D'Angeli, F., & Veronese, A. C. (1985). The Fascinating Chemistry of α‐Haloamides. Synthesis, 1985(12), 1010–1020. [Link]

  • OpenStax. (2023). 22.4 Alpha Bromination of Carboxylic Acids. [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity trends of fluorinated ethylamine building blocks Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fluorinated ethylamines—specifically 2-fluoroethylamine (MFEA), 2,2-difluoroethylamine (DFEA), and 2,2,2-trifluoroethylamine (TFEA)—are critical bioisosteres in modern medicinal chemistry. They offer a tunable spectrum of basicity (


), lipophilicity, and metabolic stability. However, the introduction of fluorine atoms drastically alters the electronic landscape of the amine, creating a "reactivity cliff" that often leads to failed synthetic campaigns if standard protocols are applied blindly.

This guide analyzes the structure-property relationships (SPR) of these building blocks, quantifies their reactivity trends, and provides field-proven, self-validating protocols for their incorporation into drug scaffolds.

Part 1: Physicochemical Profiling & The "Fluorine Effect"

The stepwise introduction of fluorine into the ethylamine scaffold does not result in linear property changes; it results in exponential shifts in nucleophilicity and basicity due to the strong inductive electron-withdrawing effect (-I) of the fluorine atom.

The Basicity and Nucleophilicity Cliff

The most critical parameter for the medicinal chemist is the


 of the conjugate acid. As fluorine count increases, electron density is pulled away from the nitrogen lone pair, stabilizing the neutral amine and destabilizing the protonated ammonium species.

Table 1: Physicochemical Properties of Fluorinated Ethylamines

CompoundStructure

(Conjugate Acid)*
Relative Nucleophilicity (

parameter)**
LogP (Approx)Primary Utility
Ethylamine

~10.7

(Reference)
-0.13Standard linker
2-Fluoroethylamine (MFEA)

~9.0 - 9.2~

-0.25Metabolic blocker (mild)
2,2-Difluoroethylamine (DFEA)

~7.2 - 7.4~

0.10

modulation
2,2,2-Trifluoroethylamine (TFEA)

~5.5 - 5.7~

(Very Poor)
0.45Permeability enhancer

*Data Sources: Calculated and experimental values averaged from standard med-chem literature (See References). **


 parameter refers to Mayr nucleophilicity scale approximations relative to ethylamine.
The Gauche Effect

Unlike non-fluorinated alkyl chains which prefer anti conformations to minimize steric clash, 2-fluoroethylamines exhibit a strong Gauche Effect .

  • Mechanism: Hyperconjugation between the

    
    
    
    
    
    orbital and the low-lying
    
    
    
    
    antibonding orbital stabilizes the gauche conformer.
  • Impact: This pre-organizes the molecule, potentially reducing the entropic penalty upon binding to a protein target.

Part 2: Reactivity Trends & Visualization

The reactivity of these amines in


 or amide coupling reactions is inversely proportional to their fluorine content. TFEA, with a 

of ~5.7, is essentially neutral at physiological pH. While this improves membrane permeability, it renders the nitrogen lone pair chemically "inert" compared to standard amines.
Visualization: The Reactivity-Basicity Inverse

The following diagram illustrates the collapsing nucleophilicity and the corresponding adjustment in synthetic "force" required.

ReactivityTrend Ethylamine Ethylamine (pKa ~10.7) High Nucleophilicity MFEA 2-Fluoroethylamine (pKa ~9.1) Moderate Nucleophilicity Ethylamine->MFEA -I Effect increases Cond1 Standard Coupling (EDC/NHS or HATU, RT) Ethylamine->Cond1 DFEA 2,2-Difluoroethylamine (pKa ~7.3) Low Nucleophilicity MFEA->DFEA MFEA->Cond1 TFEA 2,2,2-Trifluoroethylamine (pKa ~5.7) Poor Nucleophilicity DFEA->TFEA Nucleophilicity Cliff Cond2 Activated Esters (HATU/HOAt, 40°C) DFEA->Cond2 Cond3 High Energy Activation (Acid Chloride/Anhydride or HATU + Heat) TFEA->Cond3

Figure 1: The "Reactivity Cliff" dictates that as fluorine content rises (and pKa falls), synthetic activation methods must become more aggressive.

Part 3: Synthetic Methodologies & Protocols

The Challenge of TFEA Coupling

Attempting to couple TFEA using standard EDC/HOBt conditions often results in low yields (<30%) because the amine is not nucleophilic enough to attack the O-acylisourea intermediate efficiently before it hydrolyzes or rearranges.

Protocol: High-Efficiency Amide Coupling of Trifluoroethylamine (TFEA)

Objective: Couple a carboxylic acid (


) with TFEA-HCl to form 

. Mechanism: Uses HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to generate a highly reactive active ester, combined with a non-nucleophilic base to liberate the free amine.
Reagents:
  • Carboxylic Acid (1.0 equiv)

  • TFEA-HCl (1.5 equiv) - Use salt form for stability, liberate in situ.

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)

  • DMF (Anhydrous, 0.1 M concentration relative to acid)

Step-by-Step Methodology (Self-Validating):
  • Activation Phase:

    • Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF under

      
      .
      
    • Add DIPEA (1.0 eq only) and stir for 2 minutes.

    • Add HATU (1.2 eq). The solution should turn yellow/orange.

    • Validation Check: Stir for 10 minutes. Pull a small aliquot and quench with methanol. Analyze by LCMS. You should see the mass of the Methyl Ester (from MeOH quench) or the Active Ester. If only Acid is present, your HATU is hydrolyzed/bad.

  • Amine Liberation & Coupling:

    • In a separate vial, mix TFEA-HCl (1.5 eq) with the remaining DIPEA (2.5 eq) in minimal DMF. Sonicate briefly to ensure the salt breaks up.

    • Add the amine/base mixture dropwise to the activated acid solution.

    • Stir at Room Temperature for 4 hours . (Note: Heating to 50°C is permitted if steric bulk is high, but TFEA is volatile (

      
      ), so sealed tubes are required).
      
  • Process Control (The "Stop/Go" Step):

    • After 4 hours, perform TLC or LCMS.

    • Success Criteria: >90% conversion of the Active Ester to Product.

    • Failure Mode: If Active Ester persists but TFEA is gone (volatility), add another 0.5 eq of TFEA and stir for 2h.

  • Workup:

    • Dilute with EtOAc, wash with 1M HCl (removes excess DIPEA and unreacted TFEA), then Sat.

      
      , then Brine.
      
    • Note: TFEA amides are often more lipophilic than their non-fluorinated counterparts.

Decision Tree for Synthetic Route Selection

SynthesisDecision Start Start: Amine Selection CheckF Fluorine Count? Start->CheckF Mono Monofluoro (MFEA) pKa ~9.0 CheckF->Mono 1 F DiTri Difluoro/Trifluoro (DFEA/TFEA) pKa < 7.5 CheckF->DiTri 2 or 3 Fs RouteA Route A: Standard Coupling (EDC/NHS or T3P) Solvent: DCM or DMF Mono->RouteA CheckNu Is Acid Sterically Hindered? DiTri->CheckNu RouteB Route B: High Activation (HATU/HOAt + DIPEA) Solvent: DMF CheckNu->RouteB No RouteC Route C: Acid Chloride Method (SOCl2 -> RCOCl + Amine) Base: Pyridine or DMAP CheckNu->RouteC Yes

Figure 2: Synthetic decision matrix. As nucleophilicity drops (Di/Tri-fluoro), standard carbodiimide couplings (Route A) fail, necessitating HATU (Route B) or Acid Chlorides (Route C).

Part 4: Metabolic Implications[1]

The strategic use of fluorinated ethylamines is often driven by the need to block metabolic "soft spots."

  • Blocking N-Dealkylation:

    • Cytochrome P450 enzymes typically oxidize the

      
      -carbon adjacent to the nitrogen (generating a carbinolamine which collapses to dealkylate the amine).
      
    • Replacing

      
       bonds with 
      
      
      
      bonds at the
      
      
      -position (as in TFEA) completely blocks this pathway due to the strength of the
      
      
      bond (~116 kcal/mol vs ~99 kcal/mol for C-H) and the lack of abstractable protons.
  • Blocking

    
    -Oxidation: 
    
    • MFEA (2-fluoroethylamine) is particularly effective at blocking

      
      -oxidation while retaining enough basicity to maintain solubility.
      

References

  • Physicochemical Properties & pKa Trends

    • Morgenthaler, M. et al. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, 2007, 2(8), 1100–1115. Link

    • Note: Establishes the foundational trend of -I effect on amine basicity.
  • The Gauche Effect

    • O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chem. Soc. Rev., 2008, 37, 308-319. Link

    • Note: Authoritative review on the stereoelectronic origins of the gauche effect.
  • Nucleophilicity Scales

    • Mayr, H. et al. "Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles." J. Am. Chem. Soc., 2001, 123(39), 9500–9512. Link

    • Note: Provides the quantitative basis for the "100,000x" reduction in nucleophilicity for TFEA.
  • Metabolic Stability & Bioisosteres

    • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." J. Med.[1] Chem., 2018, 61(14), 5822–5880. Link

  • Native Mass Spectrometry Buffers (pKa Verification)

    • Davis, B. T. V. et al. "Fluorinated Ethylamines as Electrospray-Compatible Neutral pH Buffers for Native Mass Spectrometry."[2] Anal.[2][3] Chem., 2023, 95(48), 17525–17532.[3] Link[2]

    • Note: Recent experimental validation of TFEA pKa (5.5) and DFEA pKa (7.2).

Sources

Methodological & Application

Application Notes and Protocols for Peptide Coupling Reactions with 2-Bromo-2,2-difluoroethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Fluorinated Moieties in Peptide Chemistry

The incorporation of fluorinated functional groups into peptides and other bioactive molecules is a rapidly growing strategy in medicinal chemistry and drug development. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the ability of C-F bonds to act as hydrogen bond acceptors, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of peptide-based therapeutics.[1] 2-Bromo-2,2-difluoroethylamine is a valuable building block for introducing a bromo-difluoroethyl moiety, which can serve as a versatile handle for further chemical modifications or as a key component of a pharmacophore.

These application notes provide a comprehensive guide to performing peptide coupling reactions with 2-bromo-2,2-difluoroethylamine. While direct literature precedent for the peptide coupling of this specific amine is limited, this document outlines robust, field-proven strategies and detailed protocols based on established methods for challenging amide bond formations, particularly those involving sterically hindered or electron-deficient amines.

Challenges in Coupling 2-Bromo-2,2-difluoroethylamine

The primary challenge in the acylation of 2-bromo-2,2-difluoroethylamine lies in its reduced nucleophilicity compared to non-fluorinated alkylamines. The strong electron-withdrawing effect of the two fluorine atoms decreases the electron density on the nitrogen atom, making it a less potent nucleophile. This can lead to sluggish or incomplete coupling reactions when using standard peptide coupling conditions. Therefore, the choice of coupling reagent and reaction conditions is critical to achieving high yields and purity.

Recommended Coupling Reagents

For challenging couplings involving electron-deficient amines, the use of highly efficient coupling reagents is paramount. The following reagents are recommended as starting points for optimization.

Coupling ReagentAcronymKey Advantages
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) HATU High reactivity, fast kinetics, and effective suppression of racemization.[2]
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) PyBOP A non-carcinogenic alternative to BOP with excellent coupling efficiency.[3]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride EDC HCl Water-soluble, allowing for easy removal of byproducts during workup. Often used with NHS.[4]

Experimental Protocols

Safety Precautions: 2-Bromo-2,2-difluoroethylamine hydrochloride is a hazardous substance. It is a skin and eye irritant and may cause respiratory irritation.[5] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

Protocol 1: HATU-Mediated Coupling (Recommended Starting Point)

This protocol is recommended as the initial approach due to the high reactivity of HATU, which is often successful for difficult couplings.[2]

Materials:

  • N-protected amino acid or carboxylic acid (1.0 eq)

  • 2-Bromo-2,2-difluoroethylamine hydrochloride (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve 2-bromo-2,2-difluoroethylamine hydrochloride (1.1 eq) in a minimal amount of anhydrous DMF and add DIPEA (1.0 eq) to neutralize the hydrochloride salt and liberate the free amine.

  • Add the solution of the free amine to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[7]

Peptide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve_acid Dissolve N-protected Amino Acid & HATU in DMF add_dipea1 Add DIPEA (2.0 eq) Pre-activate for 5-10 min dissolve_acid->add_dipea1 combine Combine Solutions add_dipea1->combine dissolve_amine Dissolve 2-Bromo-2,2-difluoroethylamine HCl in DMF add_dipea2 Add DIPEA (1.0 eq) Neutralize Salt dissolve_amine->add_dipea2 add_dipea2->combine react Stir at Room Temperature (4-12 hours) combine->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with Water monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract wash Wash (Acid, Base, Brine) extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify

Caption: HATU-Mediated Peptide Coupling Workflow.

Protocol 2: PyBOP-Mediated Coupling

PyBOP is another excellent choice for difficult couplings and avoids the formation of carcinogenic byproducts associated with its predecessor, BOP.[8]

Materials:

  • N-protected amino acid or carboxylic acid (1.0 eq)

  • 2-Bromo-2,2-difluoroethylamine hydrochloride (1.1 eq)

  • PyBOP (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq), PyBOP (1.1 eq), and 2-bromo-2,2-difluoroethylamine hydrochloride (1.1 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (3.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the workup and purification steps outlined in Protocol 1.

Protocol 3: EDC/NHS-Mediated Coupling

This method is widely used due to the water-solubility of the coupling agent and byproducts, which simplifies purification. The addition of N-hydroxysuccinimide (NHS) increases the stability of the active ester intermediate, improving coupling efficiency.[9]

Materials:

  • N-protected amino acid or carboxylic acid (1.0 eq)

  • 2-Bromo-2,2-difluoroethylamine hydrochloride (1.1 eq)

  • EDC HCl (1.2 eq)

  • NHS (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 eq, for neutralization)

  • Anhydrous Dichloromethane (DCM) or a mixture of DCM/DMF

Procedure:

  • In a dry reaction vessel, dissolve the N-protected amino acid (1.0 eq) and NHS (1.2 eq) in anhydrous DCM or a DCM/DMF mixture.

  • Add EDC HCl (1.2 eq) to the solution and stir at room temperature for 15-30 minutes to form the NHS-ester.

  • In a separate vial, neutralize 2-bromo-2,2-difluoroethylamine hydrochloride (1.1 eq) with DIPEA (1.1 eq) in a small amount of the reaction solvent.

  • Add the free amine solution to the activated NHS-ester.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • For the workup, wash the reaction mixture with water to remove excess EDC, NHS, and the urea byproduct.

  • Proceed with the standard aqueous workup and purification as described in Protocol 1.

Troubleshooting and Optimization

  • Low Yield: If the reaction is sluggish or incomplete, consider increasing the equivalents of the coupling reagent and the amine to 1.5 eq each. Gentle heating (e.g., 40-50 °C) may also improve the reaction rate, but should be used with caution as it can increase the risk of side reactions.

  • Side Reactions: The use of additives like 1-hydroxybenzotriazole (HOBt) or its analogues with carbodiimide-based couplings can help to suppress racemization and other side reactions.[10]

  • Solvent Choice: While DMF and DCM are common choices, other polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) can be beneficial, especially for less soluble starting materials.

Conclusion

The successful incorporation of 2-bromo-2,2-difluoroethylamine into peptide chains requires careful consideration of the coupling conditions to overcome the reduced nucleophilicity of this fluorinated amine. The protocols provided in these application notes, utilizing high-efficiency coupling reagents such as HATU and PyBOP, offer a robust starting point for researchers. As with any challenging chemical transformation, empirical optimization of the reaction parameters will be key to achieving high yields and purity in the synthesis of novel fluorinated peptides.

References

  • (2025).
  • (2023, January 13). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. Retrieved from [Link]

  • (2007, October 11). Amide bond formation with a new fluorous carbodiimide: separation by reverse fluorous solid-phase extraction. PubMed. Retrieved from [Link]

  • (n.d.).
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • (n.d.).
  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Wikipedia. (n.d.). PyBOP. Retrieved from [Link]

  • (n.d.). A novel carbodiimide coupling method for synthetic peptides. Enhanced anti-peptide antibody responses. PubMed.
  • ResearchGate. (n.d.). (PDF) New Trends in Peptide Coupling Reagents. Retrieved from [Link]

  • (2026, January 29). Exploring the Synthesis and Chemical Reactions of 2,2-Difluoroethylamine.
  • (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • (2021, May 16). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. MDPI. Retrieved from [Link]

  • WebAssign. (n.d.). Experiment 8 - Amide Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). 68437 PDFs | Review articles in PEPTIDE SYNTHESIS. Retrieved from [Link]

  • Google Patents. (n.d.). CN102796006A - Synthesis method for 2-bromo-2,2-difluoroethylamine hydrochloride.
  • Luxembourg Bio Technologies. (n.d.). PyBOP-A-new-peptide-coupling-reagent-devoid-of-toxic-by-product.pdf. Retrieved from [Link]

  • (n.d.). Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction. Organic & Biomolecular Chemistry (RSC Publishing).
  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • (n.d.). Recent development of peptide coupling reagents in organic synthesis.
  • Organic Syntheses Procedure. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • (n.d.).
  • (n.d.).
  • (n.d.). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester.
  • ePrints Soton. (2022, August 16). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ChemRxiv | Cambridge Open Engage. (n.d.). Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction | Organic Chemistry. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane.
  • (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
  • ResearchGate. (2015, November 5). (PDF) A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • Reddit. (2023, May 9). HATU/PyBOP coupling procedure question : r/Chempros. Retrieved from [Link]

  • ChemRxiv | Cambridge Open Engage. (n.d.). Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. Retrieved from [Link]

  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

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Application Notes and Protocols: The Strategic Use of 2-Bromo-2,2-difluoroethylamine in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Importance of the Difluoroethylamine Moiety

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone for optimizing pharmacological and physicochemical properties.[1][2] The difluoromethyl group (CF2H) and its derivatives have garnered significant attention, serving as unique bioisosteres for hydroxyl, amine, and thiol groups, and offering a nuanced method to modulate properties like metabolic stability, lipophilicity, and binding affinity.[3][4] 2-Bromo-2,2-difluoroethylamine, particularly in its stable hydrochloride salt form, has emerged as a critical and versatile building block.[3] It provides a direct and efficient route for introducing the valuable 2,2-difluoroethylamine fragment into a diverse range of molecules, making it a reagent of high interest for researchers in medicinal chemistry and materials science.[3][5]

This guide provides a comprehensive overview of the application of 2-bromo-2,2-difluoroethylamine hydrochloride in nucleophilic substitution reactions. We will delve into the mechanistic underpinnings of its reactivity, provide detailed and validated protocols for its use, and offer practical insights into reaction optimization and troubleshooting.

Reagent Profile: Physicochemical Properties and Safety

2-Bromo-2,2-difluoroethylamine is typically supplied and handled as its hydrochloride salt to enhance stability and mitigate the reactivity of the free amine. Understanding its properties and safety requirements is paramount for its successful and safe implementation in the laboratory.

PropertyValueSource / Comment
Chemical Name 2-Bromo-2,2-difluoroethylamine hydrochloride[6]
Synonyms 2-Amino-1-bromo-1,1-difluoroethane hydrochloride[6]
CAS Number 1211120-17-0[6]
Molecular Formula C₂H₅BrF₂N·HCl
Molecular Weight 196.42 g/mol [6]
Appearance White to off-white powder/solid[6]
Hazard Statements H303: May be harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[7]
Precautionary Notes P261, P280, P302+P352, P305+P351+P338[7][8]
Safety & Handling:
  • Personal Protective Equipment (PPE): Always handle 2-bromo-2,2-difluoroethylamine hydrochloride in a well-ventilated chemical fume hood.[9][10] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]

  • Handling: Avoid generating dust.[10][12] Ensure all equipment is dry, as the compound can be moisture-sensitive. Avoid contact with skin, eyes, and clothing.[8]

  • Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[9][13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7]

Mechanistic Considerations in Nucleophilic Substitution

The reactivity of 2-bromo-2,2-difluoroethylamine in nucleophilic substitution is dictated by its unique electronic structure. The reaction involves the displacement of the bromide ion, a good leaving group, by a nucleophile.[14]

The key factors influencing the mechanism are:

  • Substrate Structure: The carbon atom bearing the bromine is a primary carbon. Furthermore, it is attached to two highly electronegative fluorine atoms.

  • Reaction Pathway: These features strongly favor a bimolecular nucleophilic substitution (Sₙ2) mechanism.[15] The strong electron-withdrawing effect of the geminal fluorine atoms destabilizes any potential carbocation formation, effectively ruling out an Sₙ1 pathway. The primary nature of the carbon also means there is minimal steric hindrance for a backside attack by the incoming nucleophile.[16]

  • Stereochemistry: The Sₙ2 reaction proceeds via a single, concerted step involving a five-coordinate transition state, resulting in an inversion of stereochemistry at the electrophilic carbon.[14] While the starting material is achiral, this mechanistic feature is crucial when designing reactions with more complex, chiral substrates.

  • Role of the Amine: The amine group must be considered. In its free base form, it is nucleophilic. However, as the hydrochloride salt, the ammonium group is non-nucleophilic and serves as a protecting group. For the substitution reaction to proceed at the C-Br bond, the amine must be converted to its free base form in situ using a non-nucleophilic base.

Visualizing the Sₙ2 Pathway

The diagram below illustrates the concerted, single-step mechanism characteristic of the Sₙ2 reaction with this substrate.

Caption: Sₙ2 mechanism of 2-bromo-2,2-difluoroethylamine.

General Experimental Protocol for Nucleophilic Substitution

This protocol provides a generalized workflow for reacting 2-bromo-2,2-difluoroethylamine hydrochloride with various nucleophiles (e.g., phenols, thiols, amines). Optimization of base, solvent, temperature, and reaction time will be necessary for specific substrates.

Experimental Workflow Overviewdot

Workflow

Sources

Application Note: Strategic Synthesis of Difluoro-Containing Oxazoles via 2-Bromo-2,2-difluoroethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The Fluorine Advantage in Heterocycles

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine acts as a bioisostere for hydrogen or hydroxyl groups, significantly altering pKa, lipophilicity (LogP), and metabolic stability without drastically changing steric bulk.

2-Bromo-2,2-difluoroethylamine (


)  is a privileged building block that grants access to a specific and highly valuable chemical space: 5,5-difluoro-4,5-dihydrooxazoles  (oxazolines) and 5-fluorooxazoles .
Mechanism of Action

The transformation relies on a two-step sequence:

  • N-Acylation: Reaction of the amine with an acyl chloride to form a stable amide intermediate.

  • Intramolecular Cyclization: A base-mediated attack of the amide oxygen onto the gem-difluoro carbon.

    • Crucial Mechanistic Insight: The bromine atom on the

      
       group acts as a "sacrificial" leaving group. The high electrophilicity of the 
      
      
      
      center (induced by two fluorines and one bromine) facilitates the nucleophilic attack of the amide oxygen.

Depending on the base and conditions selected, the reaction can be arrested at the difluoro-oxazoline stage (retaining two fluorines) or pushed to the 5-fluorooxazole stage (aromatization via HF elimination).

Part 2: Chemical Pathway Visualization

Reaction Mechanism (DOT Diagram)

The following diagram illustrates the bifurcation between the stable difluoro-oxazoline intermediate and the aromatic fluorooxazole.

ReactionMechanism Start 2-Bromo-2,2- difluoroethylamine Amide Intermediate Amide (R-CONH-CH2-CF2-Br) Start->Amide + R-COCl - HCl Acyl Acyl Chloride (R-COCl) Acyl->Amide Cyclization Cyclization (Base Mediated) Amide->Cyclization Oxazoline Target A: 5,5-Difluoro-4,5- dihydrooxazole Cyclization->Oxazoline Kinetic Product (Mild Base) Elimination HF Elimination (Thermodynamic Control) Oxazoline->Elimination Strong Base / Heat Oxazole Target B: 5-Fluorooxazole Elimination->Oxazole - HF

Caption: Mechanistic pathway from 2-Bromo-2,2-difluoroethylamine to difluoro-oxazolines and fluorooxazoles.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Amide Precursor

Objective: Isolate the


-(2-bromo-2,2-difluoroethyl)amide.

Materials:

  • 2-Bromo-2,2-difluoroethylamine hydrochloride (1.0 equiv)

  • Acyl Chloride (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) or Pyridine (2.5 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 2-Bromo-2,2-difluoroethylamine HCl and anhydrous DCM (0.2 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Cool the suspension to 0°C. Add

    
     dropwise. The solution should clarify as the free amine is liberated.
    
  • Acylation: Add the Acyl Chloride dropwise over 15 minutes. Maintain temperature at 0°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (visualize with

    
     stain; the amide is usually UV active if R is aromatic).
    
  • Workup: Quench with water. Extract with DCM (

    
    ). Wash combined organics with 1M HCl (to remove excess amine/pyridine), saturated 
    
    
    
    , and brine.
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
    

Yield Expectation: 85–95% Data Validation:


 NMR should show a characteristic triplet- of-triplets or multiplet for the 

protons adjacent to the

group (typically

3.8–4.2 ppm).
Protocol B: Cyclization to 5,5-Difluoro-4,5-dihydrooxazole

Objective: Intramolecular displacement of Bromine to form the difluoro-ring.

Materials:

  • Amide precursor (from Protocol A)[1]

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

  • THF (anhydrous)

Step-by-Step Methodology:

  • Setup: Dissolve the amide in anhydrous THF (0.1 M) in a dried flask under Argon. Cool to 0°C.[2][3]

  • Deprotonation: Add NaH portion-wise. Evolution of

    
     gas will be observed.
    
  • Cyclization: Stir at 0°C for 30 minutes, then warm to room temperature.

    • Critical Control Point: If the R group is electron-withdrawing, cyclization is rapid. If R is electron-donating, reflux (60°C) may be required.

  • Monitoring: Monitor consumption of starting material by TLC. The product is typically less polar than the amide.

  • Workup: Carefully quench with saturated

    
     at 0°C. Extract with 
    
    
    
    or EtOAc.
  • Purification: Silica gel chromatography. Note: These compounds can be sensitive to silica acidity; adding 1%

    
     to the eluent is recommended.
    

Yield Expectation: 70–85%

Protocol C: Conversion to 5-Fluorooxazole (Aromatization)

Objective: Elimination of HF to generate the aromatic oxazole core.

Materials:

  • 5,5-Difluoro-4,5-dihydrooxazole (from Protocol B)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv) OR

    
    
    
  • Solvent: Toluene or DMF

Methodology:

  • Dissolve the oxazoline in Toluene.

  • Add DBU and heat to reflux (110°C) for 2–4 hours.

  • The elimination of HF is thermodynamically driven by the formation of the aromatic oxazole ring.

  • Cool, wash with water (to remove DBU salts), and purify via chromatography.

Part 4: Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of Acyl ChlorideEnsure DCM is anhydrous; increase Acyl Chloride to 1.2 equiv.
Incomplete Cyclization Steric hindrance of R groupSwitch solvent to DMF (polar aprotic) to increase nucleophilicity of the amide anion.
Product Decomposition Silica Gel Acidity5,5-difluoro-oxazolines can hydrolyze. Use neutral alumina or basified silica (

).
Side Product: Defluorination Over-reaction during Protocol CLower temperature; monitor strictly. Stop reaction immediately upon disappearance of SM.

Part 5: Workflow Decision Tree

Use this decision tree to select the correct pathway for your drug discovery program.

Workflow Start Define Target Moiety Decision Is Aromaticity Required? Start->Decision PathA NO: Target is Transition State Mimic Decision->PathA No PathB YES: Target is Bioisostere Decision->PathB Yes ActionA Execute Protocol B (Stop at Oxazoline) PathA->ActionA ActionB Execute Protocol B + C (Eliminate to Oxazole) PathB->ActionB ResultA 5,5-Difluoro-4,5-dihydrooxazole (Metabolically Robust) ActionA->ResultA ResultB 5-Fluorooxazole (Flat, Aromatic) ActionB->ResultB

Caption: Decision matrix for selecting between difluoro-oxazoline and fluorooxazole synthesis.

Part 6: References

  • Synthesis of 5-Fluorooxazoles: Sato, K., et al. "Practical Synthesis of 2-Substituted 5-Fluorooxazoles from N-(2,2-Difluoro-2-haloethyl)amides." Journal of Fluorine Chemistry, Vol. 121, No. 2, 2003.

  • General Oxazole Synthesis via Cyclization: Wipf, P., & Miller, C. P. "A New Synthesis of Oxazoles from Aldehydes and Amino Acids." Journal of Organic Chemistry, Vol. 58, No. 14, 1993.

  • Properties of Fluorinated Heterocycles: Purser, S., et al. "Fluorine in Medicinal Chemistry." Chemical Society Reviews, Vol. 37, 2008.

  • Reagent Data: PubChem Compound Summary for CID 2782381 (2-Bromo-2,2-difluoroethylamine).

Sources

Scalable synthesis methods for 2-Bromo-2,2-difluoroethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Development for the Scalable Synthesis of 2-Bromo-2,2-difluoroethylamine Hydrochloride

Executive Summary

2-Bromo-2,2-difluoroethylamine (


) is a high-value fluorinated building block used to introduce the lipophilic, metabolically stable 

motif into pharmaceutical candidates. While industrial routes often utilize hazardous gaseous precursors like vinylidene fluoride (VDF), this guide details a scalable, bench-to-pilot process utilizing the reduction of 2-bromo-2,2-difluoroacetamide.

This route is selected for its operational safety profile, avoidance of high-pressure autoclaves, and the commercial availability of the starting material, ethyl bromodifluoroacetate.

Part 1: Strategic Route Selection & Chemical Logic

The Challenge: Chemoselectivity

The primary challenge in synthesizing this molecule is preserving the Carbon-Bromine (


) bond during the reduction of the amide to the amine.
  • Lithium Aluminum Hydride (LAH): Often unsuitable.[1] The strong nucleophilicity of the hydride frequently leads to hydrodehalogenation (loss of Br) or degradation of the

    
     group.
    
  • Catalytic Hydrogenation: typically cleaves

    
     bonds (hydrogenolysis) before reducing the amide.
    
The Solution: Electrophilic Borane Reduction

We utilize a borane-mediated reduction (generated in situ or using


). Borane acts as a Lewis acid, coordinating to the amide oxygen to facilitate hydride transfer. This mechanism is highly chemoselective for amides over alkyl halides, preserving the critical 

moiety.

Selected Route:

  • Amidation: Ethyl bromodifluoroacetate

    
     2-Bromo-2,2-difluoroacetamide.[2]
    
  • Reduction: Amide

    
     Amine-Borane Complex.
    
  • Workup: Acidic methanolysis

    
     2-Bromo-2,2-difluoroethylamine HCl.
    

Part 2: Visualizing the Workflow

The following diagram illustrates the reaction pathway and the critical isolation logic required to handle the volatile free base.

G cluster_safety Critical Control Points Start Ethyl Bromodifluoroacetate (Liquid) Amidation Amidation (NH3 in MeOH/Ether) Start->Amidation + NH3 (gas/sol) Intermed 2-Bromo-2,2- difluoroacetamide (Solid) Amidation->Intermed Evaporation Reduction Reduction (NaBH4 + BF3·Et2O) Intermed->Reduction THF, 0°C -> RT Quench Quench & Extraction (NaOH / DCM) Reduction->Quench 1. NaOH (aq) 2. Extract Org. Phase SaltForm Salt Formation (HCl gas/Ether) Quench->SaltForm Isolate Free Base (Volatile!) Final Target Product: Amine HCl Salt SaltForm->Final Precipitation

Figure 1: Process flow diagram for the conversion of ethyl bromodifluoroacetate to the amine hydrochloride salt, highlighting the critical reduction and salt formation steps.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-2,2-difluoroacetamide

Rationale: Converting the ester to the primary amide creates a substrate suitable for borane reduction.

Reagents:

  • Ethyl bromodifluoroacetate (1.0 equiv)

  • Ammonia (25% aq. solution or 7N in Methanol) (3.0 equiv)

  • Solvent: Diethyl ether or MTBE (Methyl tert-butyl ether)

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with Ethyl bromodifluoroacetate dissolved in MTBE (concentration ~1.0 M). Cool to 0°C using an ice bath.

  • Addition: Slowly add the ammonia solution. Note: The reaction is exothermic. Maintain internal temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC or GC (disappearance of ester).

  • Workup: Concentrate the reaction mixture under reduced pressure (Rotavap).

    • Checkpoint: The product, 2-bromo-2,2-difluoroacetamide, is a solid.[2]

  • Purification: If necessary, recrystallize from Hexanes/EtOAc.

    • Target Yield: >90%

    • Appearance: White to off-white crystalline solid.

Step 2: Scalable Reduction to 2-Bromo-2,2-difluoroethylamine

Rationale: We use


 and 

to generate borane in situ. This is significantly more cost-effective for scale-up than purchasing pre-formed

solutions.

Reagents:

  • 2-Bromo-2,2-difluoroacetamide (1.0 equiv)

  • Sodium Borohydride (

    
    ) (2.5 equiv)
    
  • Boron Trifluoride Etherate (

    
    ) (3.0 equiv)
    
  • Solvent: Anhydrous THF (Tetrahydrofuran)

Protocol:

  • Preparation: Dissolve the amide (from Step 1) in anhydrous THF (0.5 M) under Nitrogen or Argon atmosphere. Add

    
     solid in one portion.
    
  • Activation (Critical): Cool the slurry to 0°C. Add

    
     dropwise via an addition funnel over 30–60 minutes.
    
    • Safety: Evolution of diborane gas is possible; ensure efficient venting through a scrubber.

  • Reflux: Once addition is complete, warm to RT, then heat to mild reflux (65°C) for 12 hours to ensure complete reduction of the amide carbonyl.

  • Quench (Exothermic): Cool the mixture to 0°C. Carefully add Methanol dropwise to destroy excess borane (hydrogen gas evolution). Follow with 6N HCl (aq) to hydrolyze the boron-amine complex. Stir at reflux for 1 hour.

  • Free Base Isolation:

    • Cool to RT. Basify the aqueous layer to pH >12 using 50% NaOH solution.

    • Caution: The free amine is volatile. Keep solutions cold.

    • Extract immediately with Dichloromethane (DCM) (

      
      ).
      
    • Dry combined organics over

      
      . Do not evaporate to dryness  to avoid product loss.
      
Step 3: Salt Formation (Hydrochlorination)

Rationale: The free base amine is unstable and volatile. Conversion to the HCl salt ensures stability and ease of handling.

Protocol:

  • Take the dried DCM solution containing the free amine.

  • Cool to 0°C.

  • Bubble anhydrous HCl gas through the solution OR add 4N HCl in Dioxane dropwise.

  • A white precipitate (the product) will form immediately.

  • Filtration: Filter the solid, wash with cold ether, and dry under vacuum.

Part 4: Analytical Data & Specifications

ParameterSpecificationNotes
Appearance White crystalline solidHygroscopic; store in desiccator.

NMR

3.6–3.8 (t, 2H,

), 8.5 (br s, 3H,

)
In

or DMSO-

.

NMR

-55 to -60 ppm (s)
Characteristic singlet for

.[3]
Melting Point 125–130°C (Decomposes)Varies slightly with purity.
Purity (HPLC) >97%Method: C18 column, Acetonitrile/Water.

Part 5: Safety & Toxicology (E-E-A-T)

  • Borane Reagents:

    
     is highly flammable and toxic. 
    
    
    
    is corrosive and moisture-sensitive. All reduction steps must be performed in a fume hood.[4]
  • Product Hazards: 2-Bromo-2,2-difluoroethylamine HCl is a skin and eye irritant. The free base is corrosive and may cause severe eye damage [1].[4]

  • Waste Disposal: Aqueous waste from the reduction step contains Boric acid and Fluoride salts; dispose of according to halogenated waste protocols.

References

  • Vertex AI Search. (2023). Synthesis and Safety Data for 2-Bromo-2,2-difluoroethylamine. 2

  • Donetti, A., et al. (1989).[5] "Synthesis and pharmacological activity of some 2,2-difluoroethylamine derivatives." Journal of Medicinal Chemistry, 32(5), 957-961.

  • Kluger, R., et al. (1982).[5] "Mechanism of the borohydride reduction of amides." Journal of the American Chemical Society, 104(10), 2891-2897.[5]

  • Google Patents. (2012). CN102796006A: Synthesis method for 2-bromo-2,2-difluoroethylamine hydrochloride.[2]

Sources

Protecting Group Strategies for 2-Bromo-2,2-difluoroethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary & Strategic Analysis

2-Bromo-2,2-difluoroethylamine (


) is a high-value fluorinated building block used to introduce the gem-difluoroethyl motif, a bioisostere for carbonyls and sulfoxides that modulates lipophilicity and metabolic stability.[1]

Effective utilization of this scaffold requires a nuanced understanding of its unique reactivity profile. Unlike standard alkyl amines, the adjacent electron-withdrawing


 group significantly lowers the basicity and nucleophilicity of the amine (

vs.

for ethylamine). Furthermore, the

moiety is sensitive to metal-halogen exchange and radical formation, necessitating specific protection strategies that avoid harsh reducing conditions or extremely strong bases.
Core Challenges
  • Reduced Nucleophilicity: The amine reacts slower with electrophiles (e.g.,

    
    , 
    
    
    
    ) than typical primary amines, often requiring catalytic additives or extended reaction times.
  • Base Sensitivity: While the

    
     group stabilizes the C-Br bond against 
    
    
    
    attack, the protons on the adjacent methylene group (
    
    
    ) are acidified. Strong bases (e.g.,
    
    
    ,
    
    
    ) can trigger elimination of HF or complex decomposition pathways.
  • Volatility: The free base is a volatile liquid (bp ~59 °C). Handling the hydrochloride salt (CAS 1211120-17-0) is recommended until the protection step.

Selection Matrix: Protecting Group Strategy

The choice of protecting group (PG) dictates the downstream compatibility of the scaffold.

FeatureBoc (tert-Butyloxycarbonyl) Cbz (Benzyloxycarbonyl) Fmoc (Fluorenylmethoxycarbonyl)
Primary Utility General synthesis, radical chemistryOrthogonal to acid-labile groupsSolid-phase synthesis (SPPS)
Installation Mild base (

,

)
Schotten-Baumann (

)
Mild base (

,

)
Deprotection Acid (TFA, HCl)Hydrogenolysis (

) or Acid (HBr)
Base (Piperidine)
Stability High (inert to nucleophiles/bases)High (inert to weak acids/bases)Low (Base sensitive - Risk of degradation)
Recommendation Primary Choice Secondary Choice Use with Caution

Critical Note on Fmoc: The deprotection of Fmoc requires basic conditions (piperidine) which may be incompatible with the sensitive


 functionality depending on the specific substrate structure. Boc is the preferred default.

Detailed Protocols

Protocol A: Synthesis of N-Boc-2-bromo-2,2-difluoroethylamine

Rationale: This protocol uses a biphasic system or mild organic base to neutralize the HCl salt in situ, driving the reaction with


.[1] Due to the lower nucleophilicity of the amine, a slight excess of base and 

is employed.

Reagents:

  • 2-Bromo-2,2-difluoroethylamine HCl salt (1.0 equiv)[1]

  • Di-tert-butyl dicarbonate (

    
    ) (1.2 equiv)[1][2]
    
  • Triethylamine (

    
    ) (2.5 equiv) or
    
    
    
    [1]
  • Dichloromethane (DCM) (0.2 M concentration)

  • Optional: DMAP (0.05 equiv) to accelerate reaction.

Step-by-Step Methodology:

  • Suspension: Charge a round-bottom flask with the amine hydrochloride salt (1.0 equiv) and anhydrous DCM (5 mL per mmol). The salt will likely remain suspended.

  • Neutralization: Cool the mixture to 0 °C in an ice bath. Dropwise add

    
     (2.5 equiv). The mixture should become clear as the free amine is liberated. Stir for 15 minutes.
    
  • Protection: Add a solution of

    
     (1.2 equiv) in minimal DCM dropwise over 10 minutes.
    
    • Note: If the reaction is sluggish (monitored by TLC/LCMS after 2h), add DMAP (5 mol%).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. (Reaction is slower than non-fluorinated amines).

  • Workup:

    • Dilute with DCM.[2]

    • Wash with 0.5 M citric acid (2x) to remove excess base and any unreacted amine. Avoid strong HCl washes which might prematurely cleave the Boc group.

    • Wash with sat.

      
       (1x) and Brine (1x).
      
    • Dry over

      
      , filter, and concentrate under reduced pressure.[3]
      
  • Purification: The crude product is often pure enough (>95%). If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Synthesis of N-Cbz-2-bromo-2,2-difluoroethylamine

Rationale: Schotten-Baumann conditions are ideal here.[1] The aqueous base acts as a buffer and scavenger for the HCl generated from Cbz-Cl, preventing the reaction mixture from becoming too acidic (which would protonate the amine, deactivating it further).

Reagents:

  • 2-Bromo-2,2-difluoroethylamine HCl salt (1.0 equiv)[1]

  • Benzyl chloroformate (Cbz-Cl) (1.2 equiv)[1]

  • Sodium Bicarbonate (

    
    ) (3.0 equiv)
    
  • Solvent: 1:1 mixture of Water/Dioxane (or Water/THF)

Step-by-Step Methodology:

  • Preparation: Dissolve

    
     (3.0 equiv) in water.[1] Add the amine HCl salt (1.0 equiv) and stir until dissolved.
    
  • Addition: Add Dioxane (equal volume to water) to the reaction vessel. Cool to 0 °C.

  • Reaction: Add Cbz-Cl (1.2 equiv) dropwise.[1]

  • Completion: Vigorously stir the biphasic mixture at 0 °C for 1 hour, then warm to RT and stir overnight.

  • Workup:

    • Concentrate to remove the organic solvent (Dioxane/THF).

    • Extract the remaining aqueous layer with EtOAc (3x).

    • Wash combined organics with 1M HCl (rapid wash), then Brine.

    • Dry (

      
      ) and concentrate.[2][3][4]
      

Visualized Workflows

Diagram 1: Protection Strategy Decision Tree

This logic flow aids in selecting the correct pathway based on downstream chemical requirements.

ProtectionStrategy cluster_legend Legend Start Start: 2-Bromo-2,2-difluoroethylamine HCl CheckDownstream Downstream Chemistry Requirement? Start->CheckDownstream RadicalChem Radical Addition / Metal-Catalyzed Coupling CheckDownstream->RadicalChem Standard Use AcidLabile Substrate contains Acid-Labile Groups? CheckDownstream->AcidLabile Complex Synthesis BocRoute Select Boc Protection (Stable to Base/Nucleophiles) RadicalChem->BocRoute AcidLabile->BocRoute No CbzRoute Select Cbz Protection (Cleaved by Hydrogenolysis) AcidLabile->CbzRoute Yes StartKey Starting Material DecisionKey Decision Point OutcomeKey Protocol Selection

Caption: Decision matrix for selecting Boc vs. Cbz protection based on downstream compatibility.

Diagram 2: Boc Protection Workflow

A visual guide to the experimental setup for Protocol A.

BocProtocol Step1 1. Suspension Amine HCl + DCM (0°C) Step2 2. Free Basing Add Et3N (2.5 eq) Clear Solution Step1->Step2 Liberate Amine Step3 3. Protection Add Boc2O (1.2 eq) Optional: DMAP cat. Step2->Step3 Nucleophilic Attack Step4 4. Workup Wash: Citric Acid -> NaHCO3 Dry: Na2SO4 Step3->Step4 4-12 hrs RT Final Product N-Boc-2-bromo-2,2-difluoroethylamine Step4->Final Concentration

Caption: Step-by-step workflow for the Boc protection of 2-bromo-2,2-difluoroethylamine.

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Low Yield (<50%) Incomplete reaction due to low nucleophilicity.[1]Increase reaction time (up to 24h) or add DMAP (5-10 mol%). Ensure

is fresh.
Emulsion during Workup Surfactant-like behavior of fluorinated amines.[1]Use Brine during every wash step. Filter the biphasic mixture through Celite if necessary.
Degradation Base-mediated elimination of HF.[1]Ensure temperature does not exceed RT during protection. Avoid strong inorganic bases (NaOH/KOH) in organic solvents.
NMR Signals Verification of

group.
Check

NMR. Expect a triplet (coupling to

) around -105 to -110 ppm.[1]

Storage: Store the protected amine at 2–8 °C. While the Boc-protected form is stable, the


 bond is susceptible to light-induced radical cleavage over long periods; store in amber vials.

References

  • Synthesis of 2-bromo-2,2-difluoroethylamine hydrochloride: Google Patents. "Synthesis method for 2-bromo-2,2-difluoroethylamine hydrochloride (CN102796006A)."
  • General Boc Protection Protocols (Catalysis): Organic Chemistry Portal. "Boc-Protected Amino Groups."[1][2][5][6] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization Guide for 2-Bromo-2,2-difluoroethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-22F-OPT Subject: Improving Reaction Yields & Handling Protocols Status: Open Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division

Executive Summary

You are encountering yield issues with 2-Bromo-2,2-difluoroethylamine (CAS: 1211120-17-0) .[1] This reagent is a deceptive building block: while it appears to be a simple primary amine, the electron-withdrawing effect of the gem-difluoro group (


) and the lability of the C-Br bond create a unique reactivity profile.

This guide addresses the three most common failure modes reported by our users:

  • Instability of the Free Base: Loss of reagent due to volatility or polymerization.

  • Attenuated Nucleophilicity: Failure in standard amide couplings or

    
     reactions.
    
  • Cyclization Competition: Radical vs. Ionic pathway mismatch during heterocycle synthesis.

Module 1: Storage & Handling (The "Salt Trap")

The Core Problem: Users often attempt to isolate the free base of 2-bromo-2,2-difluoroethylamine prior to reaction. This is a critical error. The free base is volatile and prone to intermolecular self-alkylation (polymerization) and HF elimination upon prolonged storage.

Protocol 1.1: In Situ Liberation (Recommended) Do not isolate the free base unless absolutely necessary. Use the Hydrochloride (HCl) or Hydrobromide (HBr) salt directly in the reaction vessel with a stoichiometric base.

Decision Matrix: Handling Workflow The following diagram illustrates the correct handling logic to prevent reagent degradation before the reaction even begins.

HandlingWorkflow Start Start: Reagent Salt (HCl/HBr) Solvent Choice of Solvent Start->Solvent Aprotic Aprotic (DMF, DCM, THF) Solvent->Aprotic Preferred Protic Protic (MeOH, Water) Solvent->Protic Avoid if possible (Solvolysis risk) BaseStrategy Base Strategy Aprotic->BaseStrategy OrganicBase Add Organic Base (DIPEA/TEA) (>2.5 equiv) BaseStrategy->OrganicBase Homogeneous Rxn InorganicBase Add Inorganic Base (K2CO3/Cs2CO3) (Suspension) BaseStrategy->InorganicBase Heterogeneous Rxn Reaction Proceed to Coupling/Alkylation (Do NOT Evaporate) OrganicBase->Reaction InorganicBase->Reaction

Figure 1: Decision matrix for handling 2-bromo-2,2-difluoroethylamine salts to minimize degradation.

Module 2: Overcoming Low Nucleophilicity

The Science: The


 group is highly electronegative. Through the inductive effect (-I), it pulls electron density away from the adjacent nitrogen atom. This reduces the 

of the conjugate acid significantly (approx. 5-6 units lower than ethylamine) and makes the amine a poor nucleophile .

Impact on Yields:

  • Standard Alkylations: Will be sluggish.

  • Amide Couplings: Standard EDC/NHS couplings often fail or stall.

Troubleshooting Table: Optimization of N-Functionalization

Reaction TypeStandard Condition (Likely to Fail)Optimized Condition (High Yield) Mechanistic Rationale
Amide Coupling EDC / HOBt / DIPEAHATU / HOAt / Collidine or Acid Chloride / Et3N The amine is too weak for carbodiimide intermediates. Requires the highly reactive At-ester or acyl chloride [1].
Reductive Amination NaBH(OAc)3 / DCMTi(OiPr)4 / NaBH4 / MeOH The imine formation is unfavorable due to electron deficiency; Titanium acts as a Lewis acid to drive equilibrium [2].
SnAr (Nucleophilic Aromatic Substitution) K2CO3 / DMSO / 80°CCs2CO3 / DMF / 100°C or Pd-Catalysis (Buchwald) Fluorine reduces N-nucleophilicity; Cesium ("Cesium Effect") improves solubility and basicity; Pd-catalysis bypasses nucleophilicity issues.
Module 3: Cyclization & The C-Br Bond

The Challenge: Once the nitrogen is functionalized, the


 group is often used to close a ring (e.g., forming oxazoles, imidazoles, or lactams). Users often confuse Ionic  (displacement) vs. Radical  (atom transfer) pathways.

Pathway Analysis:

  • Ionic Pathway (

    
    ):  Difficult. The fluorine atoms shield the carbon, and the C-Br bond is strengthened by the fluorine (bond shortening). Direct displacement requires high heat, which risks HF elimination.
    
  • Radical Pathway (SET): Highly efficient. The

    
     bond is an excellent radical precursor.
    

Diagram: Competing Pathways in Heterocycle Synthesis

ReactionPathways Precursor N-Functionalized Intermediate (R-NH-CH2-CF2-Br) Ionic Ionic Path (Strong Base/Heat) Precursor->Ionic k_ionic (slow) Radical Radical Path (Photoredox/Metal) Precursor->Radical k_radical (fast) Elimination Side Product: HF Elimination (Low Yield) Ionic->Elimination Major Cyclization Target Heterocycle (High Yield) Ionic->Cyclization Minor Radical->Cyclization Major (ATRC)

Figure 2: Comparison of Ionic vs. Radical pathways. Radical cyclization (Atom Transfer Radical Cyclization - ATRC) is preferred to avoid elimination side products.

Optimization Tip: If performing a cyclization, add TBAI (Tetrabutylammonium iodide, 10-20 mol%) .

  • Mechanism:[2][3][4][5][6] TBAI catalyzes the reaction via the Finkelstein reaction (

    
    ). The resulting C-I bond is weaker and more reactive toward both radical generation and nucleophilic displacement [3].
    
Module 4: Troubleshooting FAQ (The Help Desk)

Q1: My reaction mixture turned black, and I recovered no product. What happened?

  • Diagnosis: Likely HF elimination followed by polymerization.

  • Fix: You used a base that was too strong (e.g., NaH, KOtBu) or temperature that was too high (>120°C). Switch to a milder base like

    
     or 
    
    
    
    and keep temperatures below 100°C. If possible, switch to a radical cyclization protocol (Ir/Ru photocatalyst or Cu-catalysis) which proceeds at room temperature [4].

Q2: I am trying to couple this amine to a carboxylic acid, but I only see starting material.

  • Diagnosis: The amine is not nucleophilic enough for your coupling agent.

  • Fix: Switch to HATU or generate the Acid Chloride in situ using Oxalyl Chloride/DMF. Ensure you are using at least 3 equivalents of base (DIPEA) to neutralize the HCl salt and drive the reaction.

Q3: Can I distill the free base to purify it?

  • Diagnosis: High risk of loss.

  • Fix: Do not distill. The boiling point is low, and stability is poor. If you must purify the amine, do so as the N-protected derivative (e.g., Boc-protected), which is stable and chromatographable.

Q4: I see a "double addition" product in my mass spec.

  • Diagnosis: The free base polymerized or reacted twice.

  • Fix: This happens if the amine is in high concentration. Use the High Dilution Technique : Add the amine salt slowly to the reaction mixture, or ensure the electrophile is in excess.

References
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

  • Mattson, R. J., et al. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride. Journal of Organic Chemistry, 55, 2552-2554.

  • Echeverria, P.-G., et al. (2016). TBAI as a Phase Transfer Catalyst and Halogen Bond Donor in Cyclization Reactions. Catalysis Science & Technology.

  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5322–5363.

Sources

Technical Support Center: Preventing Defluorination in Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to address the stability of C–F bonds under basic conditions, specifically for researchers in medicinal chemistry and process development.

Topic: Mitigation of C–F Bond Cleavage (


, E1cB, and Metal-Insertion) during Synthetic Transformations.
Audience:  Medicinal Chemists, Process Chemists.
Version:  2.1 (Current Standards)

Diagnostic & Triage: Why is my Fluorine Disappearing?

Before optimizing conditions, you must identify the specific mechanism driving the defluorination. C–F bonds are generally inert (BDE ~105 kcal/mol), but specific structural motifs render them labile in basic media.

Diagnostic Flowchart

Use this logic tree to determine the likely side-reaction pathway based on your substrate structure and reaction environment.

DefluorinationDiagnosis Start Start: Substrate Analysis Struct1 Is the Fluorine on an Aromatic/Heteroaromatic Ring? Start->Struct1 Struct2 Is the Fluorine on an Aliphatic Chain? Struct1->Struct2 No AroEWG Are there EWGs (NO2, CN, C=O) or N-atoms ortho/para to F? Struct1->AroEWG Yes BetaH Is there an acidic proton beta to the Fluorine? Struct2->BetaH Yes Metal Is a Transition Metal (Pd, Ni) present? AroEWG->Metal No SNAr Mechanism: SNAr (Nucleophilic Aromatic Substitution) AroEWG->SNAr Yes (Base is Nucleophilic) OxAdd Mechanism: Oxidative Addition (Metal Insertion into C-F) Metal->OxAdd Yes NuAttack Is there a strong nucleophile? BetaH->NuAttack No E1cB Mechanism: E1cB Elimination (HF Loss) BetaH->E1cB Yes (Base is Strong) SN2 Mechanism: SN2 Substitution (Direct Displacement) NuAttack->SN2 Yes

Figure 1: Decision tree for identifying the mechanistic cause of defluorination.

Core Mechanisms & Prevention Strategies[1][2]

Scenario A: Nucleophilic Aromatic Substitution ( )

The Problem: Electron-deficient fluoroarenes (e.g., fluoropyridines, fluoronitrobenzenes) react with bases that possess nucleophilic character (alkoxides, hydroxide, amines). The Fix: Decouple basicity from nucleophilicity.

ParameterHigh Risk (Avoid)Low Risk (Recommended)Mechanistic Rationale
Base NaOMe, KOtBu, LiOH, PiperidineCs₂CO₃, K₃PO₄, DIPEA, DBU Carbonates and bulky amines are poor nucleophiles but effective bases.
Solvent DMSO, DMF, DMAcToluene, THF, Dioxane Polar aprotic solvents strip cations, leaving "naked" anions that are highly nucleophilic.
Temp > 80 °C< 50 °C

has a higher activation energy than most Pd-catalyzed couplings; cooling favors the desired path.
Scenario B: E1cB Elimination ( -Fluorine Elimination)

The Problem: In


-fluoro carbonyls or sulfones, a base removes the acidic 

-proton to form an enolate.[1] The fluoride ion is then expelled to form an

-unsaturated system. The Fix: Prevent enolate formation or stabilize the intermediate.
  • pKa Matching: Use the weakest base possible. If the

    
    -proton pKa is 20, do not use a base with conjugate acid pKa of 35 (like LDA).
    
  • Kinetic Control: Perform reactions at -78 °C to 0 °C . The elimination step (

    
    ) is often temperature-dependent.
    
  • Solvent Switch: Use protic solvents (e.g., t-Amyl alcohol) if compatible. Hydrogen bonding stabilizes the fluoride leaving group less effectively than it solvates the base, but more importantly, it can protonate the transient enolate reversibly before elimination occurs. Note: This is substrate dependent.

Reagent Selection Guide

Base Compatibility Matrix

Select a base that provides necessary basicity without triggering


 or E1cB.
Base ClassExamplespKa (conj. acid)Risk ProfileBest Use Case
Inorganic Carbonates

,

~10.3Low Suzuki/Buchwald couplings of sensitive fluoroarenes.
Inorganic Phosphates

~12.3Very Low Excellent for preventing defluorination in Pd-catalysis; poor nucleophile.
Hindered Alkoxides

,

~17-19High Risk of

unless substrate is sterically hindered.
Non-Ionic Bases DBU, BEMP~12-27Medium Good for E1cB prevention if steric bulk prevents nucleophilic attack.
Fluoride Scavengers

-Critical Risk AVOID. Ca²⁺ precipitates CaF₂, driving the equilibrium toward defluorination (Le Chatelier's principle).

Validated Protocols

Protocol 1: "Safe" Suzuki Coupling of Polyfluoroarenes

Objective: Couple an aryl bromide containing labile fluorine atoms (e.g., pentafluorophenyl bromide) without defluorination.

Mechanistic Insight: Standard conditions (DMF/Na₂CO₃) lead to


 of the para-fluorine. We switch to a non-polar solvent to suppress nucleophilic attack and use a bulky, electron-rich ligand to accelerate the oxidative addition at the Bromide (desired) over the Fluoride (undesired).

Materials:

  • Substrate: Polyfluoroaryl bromide (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (2 mol%) + SPhos  or XPhos  (4 mol%)
    
  • Base: Anhydrous

    
      (2.0 equiv)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step:

  • Charge: In a glovebox or under Ar flow, add Pd source, Ligand, Boronic Acid, Base, and Substrate to a reaction vial.

  • Solvation: Add anhydrous Toluene. Critical: Do not use water/alcohol cosolvents.

  • Activation: Seal and heat to 80 °C.

    • Why? SPhos creates a monolithic Pd(0) species that is highly active for Ar-Br insertion but sterically prevents coordination to the electron-poor fluoroarene ring (preventing

      
      -coordination that precedes C-F activation).
      
  • Workup: Filter through Celite. Do not use aqueous basic workup if the product is sensitive; use neutral buffer.

Protocol 2: Handling -Fluoro Ketones (Aldol/Alkylation)

Objective: Alkylate an


-fluoro ketone without triggering HF elimination.

Mechanistic Insight: The enolate of an


-fluoro ketone is unstable. To prevent E1cB, we must use a base that is non-nucleophilic (to avoid attacking the carbonyl) and maintain strictly low temperatures.

Materials:

  • Substrate:

    
    -fluoroacetophenone derivative.
    
  • Base: LiHMDS (Lithium Hexamethyldisilazide).

  • Electrophile: Alkyl halide.

  • Solvent: THF (anhydrous).

Step-by-Step:

  • Cooling: Cool THF solution of substrate to -78 °C .

  • Deprotonation: Add LiHMDS (1.1 equiv) dropwise over 10 mins.

    • Why LiHMDS? It is sterically bulky (prevents nucleophilic attack on carbonyl) and strong enough to deprotonate quantitatively at -78 °C, forming the Lithium enolate. The strong O-Li bond stabilizes the enolate, making expulsion of F⁻ (a hard leaving group) difficult compared to a "naked" enolate.

  • Addition: Add electrophile immediately.

  • Quench: Quench at -78 °C with acetic acid/THF solution. Never let it warm up before quenching. Warming allows the elimination pathway to compete.

References

  • Mechanistic Studies on Base-Promoted HF Elimination

    • Title: The mechanism of base-promoted HF elimination from 4-fluoro-4-(4'-nitrophenyl)butan-2-one: a multiple isotope effect study.
    • Source:J. Am. Chem. Soc.[2]2001 , 123, 2712.

    • URL:[Link]

  • Solvent Effects in

    
     Reactions: 
    
    • Title: Electronic and solvent effects on kinetics of SNAr substitution reactions... in MeOH–Me2SO mixtures.
    • Source:Mon
    • URL:[Link]

  • Suzuki Coupling of Fluorinated Substrates

    • Title: Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides (Context on stability).
    • Source:J. Am. Chem. Soc.[2]2015 , 137, 10510.

    • URL:[Link]

  • Ligand Effects on C-F Activation

    • Title: Effect of Ligand Steric Properties... on the Mechanism for Oxidative Addition.[3]

    • Source:J. Am. Chem. Soc.[2]2008 , 130, 17509.

    • URL:[Link]

Sources

Handling volatility and toxicity of fluorinated ethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Volatility, Toxicity, and Reactivity of Fluorinated Ethylamines

Introduction: The "Fluorine Deception"

Welcome to the technical support center. You are likely here because your reaction failed, your yield is inexplicably low, or you are concerned about safety protocols for 2-fluoroethylamine (2-FEA) or 2,2,2-trifluoroethylamine (TFEA) .

These compounds present a unique "deception" in medicinal chemistry: they look structurally similar to standard ethylamine, but their physical and biological properties are radically different.

  • The Volatility Trap: TFEA boils at ~37°C (body temperature). A warm water bath can empty your flask.

  • The Toxicity Trap: 2-FEA is not just a corrosive amine; it is a metabolic poison precursor.

  • The Reactivity Trap: The electron-withdrawing fluorine atoms drastically lower basicity, often stalling standard nucleophilic substitutions.

This guide provides field-proven protocols to neutralize these risks.

Module 1: Managing Volatility (The "Disappearing Product")

The Issue

User Report: "I performed a standard workup on 2,2,2-trifluoroethylamine, but after rotary evaporation, my flask was empty."

Technical Analysis

Unlike ethylamine (BP 16.6°C), 2,2,2-trifluoroethylamine (TFEA) has a boiling point of 36–37°C [1].[1][2] This places it exactly at the threshold of most laboratory ambient temperatures and standard rotary evaporator bath settings. If you apply vacuum at room temperature, you will co-distill your product with the solvent.

Troubleshooting & Protocol

Q: How do I isolate the free base without losing it? A: Do not isolate the free base unless absolutely necessary. Convert it to the hydrochloride (HCl) or trifluoroacetate (TFA) salt immediately. The salt forms are non-volatile solids.

Protocol: Quantitative Salt Formation (The "Trap & Dry" Method) Use this method to stabilize volatile fluorinated amines for storage or weighing.

  • Dissolution: Dissolve the crude amine mixture (or commercial free base) in anhydrous diethyl ether or 1,4-dioxane.

    • Why? These amines are highly soluble in ether, but the HCl salts are generally insoluble, allowing for easy precipitation.

  • Acidification: Cool the solution to 0°C. Slowly bubble anhydrous HCl gas or add 4M HCl in dioxane dropwise.

  • Monitoring: Test vapor with pH paper. Continue until the supernatant is acidic.

  • Isolation: The white precipitate is your amine hydrochloride. Filter under inert atmosphere (nitrogen/argon).

    • Critical Step: Do not dry on a high-vacuum line for extended periods if the salt is "fluffy" or sublimable; use a desiccator with P2O5.

Q: I must use the free base for my reaction. How do I handle it? A: Use the "Telescoped Solution" technique.

  • Purchase or generate the amine as a solution (e.g., in THF).

  • Determine concentration via NMR (using an internal standard like mesitylene) rather than mass.

  • Cannulate the solution directly into your reaction vessel. Never weigh the neat liquid in an open boat.

Visualization: Volatility Management Workflow

VolatilityManagement Start Start: Fluorinated Amine Handling CheckForm Is the amine a Salt or Free Base? Start->CheckForm Salt Salt Form (HCl/TFA) CheckForm->Salt Solid FreeBase Free Base (Liquid) CheckForm->FreeBase Liquid/Volatile Action_Salt Safe to Weigh/Store (Non-Volatile) Salt->Action_Salt Decision Is isolation required? FreeBase->Decision Action_Soln Keep in Solution (THF/Ether) Titrate for Molarity Decision->Action_Soln No (Use directly) Action_Convert CRITICAL: Convert to HCl Salt before removal of solvent Decision->Action_Convert Yes (Storage) Action_Convert->Action_Salt Precipitation

Figure 1: Decision matrix for handling volatile fluorinated amines to prevent material loss.

Module 2: Toxicity (The "Lethal Synthesis" Hazard)[3][4][5]

The Issue

User Report: "The SDS for 2-fluoroethylamine looks similar to regular amines. Can I just use standard fume hood protocols?"

Technical Analysis

NO. This is the most dangerous misconception regarding fluorinated ethylamines.

  • 2-Fluoroethylamine (2-FEA): This is a "Trojan Horse." Once ingested or inhaled, it can be metabolized into fluoroacetate . Fluoroacetate enters the Krebs cycle and is converted to fluorocitrate , which irreversibly inhibits the enzyme aconitase [2].[3][4][5] This blocks the energy cycle of the cell ("Lethal Synthesis"), leading to metabolic collapse, seizures, and cardiac failure.

  • 2,2,2-Trifluoroethylamine (TFEA): While corrosive and toxic, the C-F bonds in the CF3 group are much stronger and sterically hindered, making conversion to fluoroacetate metabolically unlikely compared to the mono-fluoro analog. However, it causes severe skin and eye burns [3].[6]

Safety Protocol: The "Red Flag" System

Q: What specific PPE is required beyond a lab coat and glasses? A:

  • Gloves: Do NOT rely on standard thin nitrile gloves for prolonged contact. Fluorinated solvents and amines can permeate nitrile.

    • Recommendation: Use Silver Shield (Laminate) gloves or double-gloved thick nitrile (minimum 8 mil) with immediate change upon splash.

  • Respiratory: All transfers of free base must occur in a functioning fume hood. If working outside a hood (e.g., transport), a full-face respirator with amine/organic vapor cartridges is mandatory.

Q: What is the first aid response for exposure? A:

  • Skin Contact: Wash with soap and water for 15 minutes. Note: Unlike HF burns, Calcium Gluconate is not the primary antidote for fluoroamine systemic toxicity, but standard HF protocols are often triggered due to the potential for fluoride ion release during decomposition. Immediate medical evaluation is required due to the delayed onset of metabolic poisoning (fluoroacetate mechanism).

  • Inhalation: Evacuate immediately. Alert medical staff to the possibility of fluoroacetate-like poisoning so they can monitor for metabolic acidosis and hypocalcemia.

Visualization: Toxicity Mechanism[6]

ToxicityPathways Compound 2-Fluoroethylamine (2-FEA) Metabolism Metabolic Oxidation (Liver) Compound->Metabolism Inhalation/Ingestion ToxicMetabolite Fluoroacetate Metabolism->ToxicMetabolite LethalSynth Conversion to Fluorocitrate ToxicMetabolite->LethalSynth Mitochondria Target Inhibits ACONITASE (Krebs Cycle Block) LethalSynth->Target Result Cellular Asphyxiation Cardiac Failure Target->Result

Figure 2: The "Lethal Synthesis" pathway of 2-fluoroethylamine, highlighting the metabolic conversion to a Krebs cycle inhibitor.

Module 3: Reactivity & Synthesis Optimization

The Issue

User Report: "My nucleophilic substitution using TFEA is taking 48 hours. Ethylamine takes 2 hours. Why?"

Technical Analysis

The fluorine atoms are highly electronegative. They pull electron density away from the nitrogen lone pair (Inductive Effect, -I).

  • Basicity Drop:

    • Ethylamine pKa: ~10.7

    • 2,2,2-Trifluoroethylamine pKa: ~5.7 [4]

    • Impact: TFEA is roughly 100,000 times less basic than ethylamine. It is a poor nucleophile .

Troubleshooting & Optimization

Q: How do I accelerate the reaction? A: You cannot rely on the amine's intrinsic nucleophilicity.

  • Use a Base Scavenger: Add a non-nucleophilic base (e.g., DIPEA, TEA) to sponge up the generated acid. Since TFEA is a weak base, it will not effectively deprotonate itself or the intermediate.

  • High Temperature/Pressure: These reactions often require heating to 80–100°C. Since TFEA boils at 37°C, you must use a sealed pressure vessel (microwave vial or pressure tube).

  • Catalysis: For amide couplings, standard EDC/NHS might fail. Switch to high-activity coupling agents like HATU or COMU , which activate the carboxylic acid more aggressively.

Data Summary: Physical Property Comparison
PropertyEthylamine2,2,2-Trifluoroethylamine (TFEA)2-Fluoroethylamine (2-FEA)
Boiling Point 16.6°C36–37°C [1]~38–42°C (Free Base)
pKa (Conj.[7] Acid) 10.75.7 [4]~9.0
Nucleophilicity HighVery Low Moderate
Primary Hazard FlammabilityVolatility / Corrosivity Metabolic Toxicity

References

  • Goncharov, N. V., et al. (2006). "Fluoroacetate-mediated toxicity of fluorinated ethanes." Journal of Applied Toxicology. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,2-Trifluoroethylamine (Compound CID 9773).[7][8] National Library of Medicine. Retrieved from [Link]

Sources

Controlling temperature to prevent degradation of gem-difluoro amines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Management of gem-Difluoro Amines

Ticket System Status: [ONLINE] Current Module: Thermal & Hydrolytic Stabilization Target Analyte:


-difluoroamines (

)[1]

Module 1: The Thermodynamics of Degradation

User Query: "Why did my difluoroamine convert to an amide in the freezer?"

Technical Insight: Unlike simple alkyl fluorides, gem-difluoro amines are chemically equivalent to fluorinated hemiaminals .[1] Their degradation is not random; it is driven by the Nitrogen Lone Pair Assistance (the mesomeric effect).

The nitrogen lone pair donates electron density into the antibonding orbital of the C-F bond (


), weakening it. This lowers the activation energy for the loss of a fluoride ion, generating a highly reactive fluoroiminium ion .
  • If water is present: The iminium ion hydrolyzes rapidly to an amide.

  • If heat is applied: The ionization rate increases exponentially.[1]

  • If acid is present: It protonates the fluoride, making it a better leaving group, accelerating the pathway.

The Degradation Pathway (Visualization):

DegradationPathway Fig 1. The N-assisted ionization pathway. Heat accelerates the formation of the reactive Iminium intermediate. Start Gem-Difluoro Amine (R-CF2-NR2) TS Fluoroiminium Ion [R-CF=NR2]+ Start->TS  Heat / Acid (- F-) End1 Amide (R-CO-NR2) TS->End1  + H2O (Hydrolysis) End2 Vinyl Fluoride (Elimination) TS->End2  Base / Heat (- H+)

Module 2: Synthesis & Workup (The Danger Zone)

User Query: "My reaction with DAST went fine, but I lost the product during quenching."

Root Cause: Fluorinating reagents (DAST, Deoxofluor, XtalFluor) produce HF as a byproduct. Upon quenching with water/bicarbonate, the exothermic neutralization generates heat in the presence of water and acid (HF)—the "perfect storm" for hydrolysis.

Protocol: The "Inverse-Cryo" Quench Do not pour water into the reaction mixture.[1] Use this self-validating protocol to decouple heat generation from hydrolysis.[1]

StepActionCritical ParameterMechanism of Protection
1 Cool Down Cool reaction mixture to -78°C .Kinetic arrest of ionization.
2 Dilute Dilute with cold DCM (1:1 vol).[1]Heat sink to absorb exotherm.
3 Prepare Base Sat. NaHCO₃ or 1M NaOH at 0°C .Base neutralizes HF immediately.[1]
4 Inverse Add Cannulate reaction into the base.Ensures pH is always >7 (basic).[1]
5 Separation Phase separate immediately at <10°C.Minimizes contact time with water.[1]

Expert Tip: For highly labile substrates, switch from DAST to Fluolead™ or XtalFluor-E® .[1] These reagents generate less HF and are inherently more stable, reducing the "thermal spike" risk during workup [1].

Module 3: Storage & Handling (Long-Term Integrity)

User Query: "How do I ship these compounds without degradation?"

The "Inert-Cold-Chain" Standard Glass is slightly acidic (silanols) and can etch with trace HF, generating water (SiO₂ + 4HF → SiF₄ + 2H₂O).[1] This water then triggers the hydrolysis cycle.[1]

Storage Protocol:

  • Container: Use Teflon (PFA/FEP) or Polypropylene vials. Avoid borosilicate glass if trace HF is suspected.[1]

  • Atmosphere: Store under Argon. CO₂ (from air) can react with amines to form carbamates, complicating the stability profile.

  • Temperature:

    • Solid State:[1] -20°C is generally sufficient.[1]

    • Oil/Liquid: -80°C is recommended.[1] Oils have higher molecular mobility, allowing the N-lone pair to align with the C-F bond more easily.

  • Scavenger: Add a few pellets of activated 4Å molecular sieves or solid

    
     to the vial to scavenge trace moisture and acid.[1]
    

Module 4: Diagnostic FAQ (Troubleshooting)

Q1: I see a new peak in the 19F NMR. Is it my product? A: Likely not.

  • Target (Gem-Difluoro Amine): Typically a broad singlet or AB quartet around -90 to -110 ppm .[1]

  • Degradation (Amide): If it hydrolyzes to an amide, the fluorine signal disappears completely.

  • Degradation (Acyl Fluoride): Sharp singlet around +20 to +40 ppm .[1]

  • Reagent Residue: DAST/Deoxofluor byproducts often appear around -150 to -170 ppm .[1]

Q2: Why is my yield lower with Deoxofluor than DAST? A: Deoxofluor is more thermally stable, meaning it is less reactive.

  • Troubleshoot: You may need to heat the reaction to 40°C-60°C to initiate fluorination.[1] However, once formed, you must cool it rapidly. The "safe" window is narrower: you need heat to make it, but heat kills it.

  • Solution: Use microwave irradiation for short bursts (high temp, short time) to drive reaction without prolonged thermal exposure [2].

Q3: Can I purify this on silica gel? A: Risky. Silica is acidic.[1]

  • Protocol: Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes. This neutralizes the acidic sites.[1]

  • Eluent: Maintain 0.5% TEA in your eluent during the run.

  • Speed: Flash chromatography must be fast. Do not leave the compound on the column.

Decision Tree: Safe Workup Logic

WorkupLogic Fig 2. Selecting the correct quenching method based on amine basicity. Start Reaction Complete? Check1 Is the amine basicity high? (pKa > 9) Start->Check1 MethodA Method A: Inverse Quench (Pour Rxn into NaHCO3) Check1->MethodA No (Weak base) MethodB Method B: Solid Quench (Add NaF/CaCO3 solid) Check1->MethodB Yes (Strong base) Warning CRITICAL: Keep T < 0°C MethodA->Warning MethodB->Warning

References

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[2] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. Journal of Organic Chemistry. Link

  • Singh, R. P., & Shreeve, J. M. (2002). Recent advances in nucleophilic fluorination reactions of organic compounds using Deoxofluor and DAST. Synthesis. Link

  • Middleton, W. J. (1975).[1] New fluorinating reagents.[1][2] Dialkylaminosulfur trifluorides. Journal of Organic Chemistry. Link

  • Beauregard, L. P., et al. (2009).[2] Aminodifluorosulfinium salts: Selective and stable deoxofluorinating reagents. Organic Letters. Link

Sources

Technical Support Center: Purification of 2-Bromo-2,2-difluoroethylamine (BDFEA)

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BDFEA-PUR-001 Topic: Removal of unreacted 2-Bromo-2,2-difluoroethylamine from crude reaction mixtures.[1][2] Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary

You are encountering difficulty removing unreacted 2-Bromo-2,2-difluoroethylamine (BDFEA) from your crude mixture. This is a common challenge in medicinal chemistry due to the unique electronic properties imparted by the gem-difluoro and bromo substituents.

Unlike standard alkylamines (e.g., ethylamine), BDFEA exhibits reduced basicity and modified lipophilicity due to the strong electron-withdrawing effect of the


 group.[1][2] Standard acid washes often fail if the pH is not strictly controlled, or if your product shares similar solubility profiles.[2]

This guide provides three targeted protocols ranging from standard extraction to advanced chemoselective scavenging.[1][2]

Compound Profile & Physicochemical Challenges

Before selecting a protocol, understand the enemy.[2]

PropertyValue / CharacteristicImplication for Purification
Structure

Primary amine is the nucleophile;

is the electron sink.[1]
Basicity (

)
Est. 6.0 – 6.5 (Conjugate Acid)Weakly Basic. significantly less basic than ethylamine (

~10.7).[1][2] It requires lower pH to fully protonate than typical amines.[1][2]
Boiling Point >100°C (Est.[1][2] Free Base)Medium Volatility. Unlike simple fluoroamines, the bromine atom adds significant mass.[2] High vacuum may remove some, but co-distillation with product is a risk.[1][2]
Reactivity Nucleophilic Primary AmineSusceptible to electrophilic scavengers (Isocyanates, Anhydrides).[1][2]

Protocol A: The pH-Switch Extraction (Standard)

Best For: Products that are neutral, acidic, or very weak bases (


).[1][2]
Mechanism:  Exploiting the basicity difference between BDFEA and your product.

Because BDFEA is a weaker base than standard amines, a "gentle" acid wash (pH 4-5) often fails to protonate it completely, leaving it in the organic layer.[2] You must use a stronger acidic condition to force the equilibrium to the water-soluble ammonium salt.[2]

Step-by-Step Procedure
  • Dilution: Dissolve the crude mixture in a non-miscible organic solvent (DCM or EtOAc). Avoid ethers if possible, as they can solvate salts.[1][2]

  • The Acid Wash (Critical Step):

    • Wash the organic layer with 1M HCl or 10% aqueous Citric Acid .[1][2]

    • Note: Ensure the aqueous phase pH is < 2.0 .[1][2]

    • Why? At pH 2, BDFEA (

      
      ) will be >99.9% protonated (
      
      
      
      ) and partition into the water.[1][2]
  • Separation: Separate the layers. The BDFEA is now in the aqueous layer.[2]

  • Brine Wash: Wash the organic layer with saturated brine to remove residual acid and water.[1][2]

  • Drying: Dry over

    
    , filter, and concentrate.
    
Troubleshooting Protocol A
  • Issue: My product is also basic (e.g., a pyridine or aniline derivative) and was lost in the acid wash.

  • Solution: Switch to Protocol B (Scavenging). Do not attempt to separate two bases by extraction unless their

    
     values differ by >3 units.[1][2]
    

Protocol B: Chemoselective Scavenging (Recommended)[1][2]

Best For: Acid-sensitive products or products that are also basic.[1][2] Mechanism: Covalent capture.[1][2] We use a polymer-supported electrophile to react specifically with the unreacted primary amine (BDFEA), turning it into an insoluble solid that is filtered off.[2]

The Scavenger: Polymer-Supported Isocyanate (PS-NCO)

Polystyrene-bound isocyanate is the gold standard here.[1][2] It reacts with the BDFEA to form an insoluble urea.[1][2]

Workflow Diagram

ScavengingWorkflow Crude Crude Mixture (Product + BDFEA) Resin Add PS-Isocyanate Resin (1.5 - 2.0 equiv vs BDFEA) Crude->Resin Stir Stir / Shake RT, 2-16 hours Resin->Stir Filter Filtration (Fritted Funnel) Stir->Filter Filtrate Filtrate (Pure Product) Filter->Filtrate Liquid Solid Solid Waste (Resin-BDFEA Urea) Filter->Solid Residue

Caption: Chemoselective removal of BDFEA using solid-phase extraction (SPE).

Step-by-Step Procedure
  • Quantify: Estimate the amount of unreacted BDFEA (via LCMS or NMR).

  • Resin Loading: Add PS-Isocyanate resin (typically 1.5 – 2.0 equivalents relative to the BDFEA impurity).[1][2]

  • Solvent: Ensure the mixture is dissolved in a solvent that swells the resin (DCM, THF, or DMF).[2] Avoid alcohols (they react with isocyanates).[1][2]

  • Incubation: Shake gently at Room Temperature.

    • Time: 2 hours to overnight.

    • Monitoring: Check supernatant by TLC/LCMS for disappearance of BDFEA.[1][2]

  • Filtration: Filter the mixture through a fritted funnel or a cotton plug.

  • Rinse: Rinse the resin with DCM to recover any entrained product.[1][2]

  • Result: The filtrate contains your product; the BDFEA is chemically bound to the beads.[1][2]

Protocol C: Chromatography (The "Last Resort")

Best For: When BDFEA co-elutes with product or scavenging is unavailable.[1][2] Challenge: BDFEA lacks a strong UV chromophore (no aromatic ring), making it invisible on standard UV detectors (254 nm).[2]

Visualization Strategy

Since you cannot easily see BDFEA by UV:

  • Stain: Use Ninhydrin (turns primary amines purple/blue) or Permanganate (oxidizes C-H bonds).[1][2]

  • ELSD/CAD: Use Evaporative Light Scattering or Charged Aerosol Detection if available.

  • Derivatization (Pre-column): If strictly necessary, react a small aliquot with benzoyl chloride to make it UV-active for retention time confirmation.

Mobile Phase Modifier
  • Standard: 0.1% Trifluoroacetic acid (TFA) in water/acetonitrile.[1][2]

  • Effect: The TFA ensures BDFEA is fully protonated (

    
    ), making it highly polar.[1][2] It will elute in the solvent front (dead volume), likely separating from your more lipophilic product.[2]
    

Frequently Asked Questions (FAQs)

Q1: Can I just use high vacuum (Rotovap/Lyophilizer) to remove it? A: Likely not effectively.[1][2] While 2,2-difluoroethylamine (boiling point ~68°C) is volatile, the 2-Bromo analog is significantly heavier.[1][2] It will likely require prolonged high vacuum (>0.1 mbar) and heat, which might degrade your product.[2] If your product is a solid, you might succeed, but oils will trap the amine.[2]

Q2: I used an acid wash, but the BDFEA is still there. Why? A: You likely didn't reach a low enough pH.[1][2] Due to the electron-withdrawing fluorines, BDFEA is a weaker base.[2] If you washed with saturated


 or weak buffer, the BDFEA remained largely unprotonated in the organic layer.[2] Use 1M HCl.[1][2]

Q3: Can I use an aldehyde scavenger instead of isocyanate? A: Yes. Polymer-supported Benzaldehyde (PS-Benzaldehyde) works by forming an imine.[1] However, imine formation is reversible (equilibrium-driven) and requires water removal.[2] PS-Isocyanate is superior because urea formation is irreversible.[1][2]

Q4: Is BDFEA stable in water? A: The free base is moderately stable, but the C-Br bond adjacent to fluorines can be susceptible to hydrolysis under harsh basic conditions over time.[1][2] In acidic washes (Protocol A), it is stable enough for the duration of the extraction.[2]

References

  • PubChem. 2,2-Difluoroethylamine (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Ley, S. V., et al. (2000).[1][2] Polymer-supported reagents and scavengers: a new dimension in organic synthesis.[1][2] Journal of the Chemical Society, Perkin Transactions 1.[2] Available at: [Link]

  • MacMillan, D. W. C. (Using fluorinated amines in synthesis).[1][2] General principles of electron-deficient amine basicity. (Inferred from general organic chemistry principles regarding inductive effects of

    
    -fluorine substituents).
    

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Bromo-2,2-difluoroethylamine before handling.[1] It is likely corrosive and lachrymatory.[1][2]

Sources

Technical Support Center: Storage & Stability of 2-Bromo-2,2-difluoroethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: TS-CHEM-430-67-1 Subject: Stability Protocols: Free Base vs. Hydrochloride Salt Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary: The Stability Dichotomy

Welcome to the technical support center for 2-Bromo-2,2-difluoroethylamine . This building block is critical for introducing the gem-difluoroethyl motif into pharmaceutical candidates to modulate lipophilicity and metabolic stability.

However, users frequently encounter degradation issues due to a fundamental misunderstanding of its two forms:

  • The Hydrochloride Salt (Stable Storage Form): A white, crystalline solid.

  • The Free Base (Reactive Intermediate): A volatile, corrosive liquid.

Core Directive: Never store the free base for long-term use. Always store the hydrochloride salt and generate the free base in situ or immediately prior to use.

Technical Specifications & Physical Properties

The following data aggregates physical constants to help you identify which form you currently possess.

FeatureHydrochloride Salt (Standard)Free Base (Reactive)
CAS Number 1211120-17-0 (or similar salt CAS)430-67-1
Physical State White to off-white Crystalline SolidClear, Colorless to Yellow Liquid
Boiling Point N/A (Decomposes)67.5 - 68.5 °C
Density N/A~1.15 g/cm³
Basicity (pKa) N/A (Protonated)~7.09 (Weaker than ethylamine)
Storage Stability High (Years at 2-8°C)Very Low (Hours/Days at RT)
Main Hazard Irritant, HygroscopicCorrosive, Flammable, Volatile

Troubleshooting Guide: Common Support Tickets

Ticket #101: "My white solid has turned into a sticky gum."

Diagnosis: Hygroscopic Failure. Mechanism: The hydrochloride salt is hygroscopic .[1] If the container is not tightly sealed or if stored in a humid environment without a desiccator, it absorbs atmospheric water. This water facilitates hydrolysis or simply dissolves the salt into a concentrated syrup. Resolution:

  • Immediate: Dry under high vacuum over

    
     if the purity is still acceptable.
    
  • Prevention: Store under Argon/Nitrogen atmosphere. Tape the cap with Parafilm.

Ticket #102: "The liquid free base turned brown and fumed."

Diagnosis: Oxidative Degradation & Carbamate Formation. Mechanism:

  • Carbamate Formation: Like most primary amines, the free base reacts rapidly with atmospheric

    
     to form carbamate salts, which appear as white crusts or precipitates.
    
  • Polymerization: Although the

    
     group reduces the basicity (pKa ~7.09) compared to non-fluorinated amines, the presence of the 
    
    
    
    -bromine allows for slow self-alkylation or polymerization, especially if heated or left neat. Resolution:
  • Immediate: Distill the liquid to recover pure amine (if significant quantity remains).

  • Prevention: Do not store the free base. Generate it only when needed.

Operational Protocol: Generating the Free Base

Recommended for immediate use in nucleophilic substitution or coupling reactions.

Context: You have the stable HCl salt but need the nucleophilic free amine for a reaction.

Reagents Required:
  • 2-Bromo-2,2-difluoroethylamine HCl[2][3][4]

  • Saturated

    
     or 
    
    
    
    (1M) solution
  • Dichloromethane (DCM) or Diethyl Ether (

    
    )
    
  • Anhydrous

    
     or 
    
    
    
Step-by-Step Workflow:
  • Suspension: Suspend the HCl salt in DCM (

    
    ) in a separatory funnel.
    
  • Neutralization: Add an equal volume of saturated

    
     (mild) or 1M 
    
    
    
    (strong).
    • Note: The

      
       group makes the amine less basic, so weaker bases often suffice, but NaOH ensures complete deprotonation.
      
  • Extraction: Shake vigorously. The free base will partition into the organic layer (DCM).

  • Separation: Drain the organic layer.[5] Repeat extraction of the aqueous layer

    
     with fresh DCM.
    
  • Drying: Combine organic layers and dry over anhydrous

    
     for 10-15 minutes.
    
  • Concentration (CRITICAL):

    • Do NOT use high vacuum or high heat. The free base is volatile (BP ~68°C).

    • Carefully remove solvent on a rotary evaporator at >200 mbar and <30°C bath temperature.

    • Alternatively, use the dried solution directly in the next step to avoid evaporative losses.

Visualizing the Stability Logic

The following diagram illustrates the decision-making process for handling this compound to ensure experimental success.

StabilityProtocol Start Received Shipment: 2-Bromo-2,2-difluoroethylamine FormCheck Identify Form Start->FormCheck Salt HCl Salt (White Solid) FormCheck->Salt Crystalline FreeBase Free Base (Liquid) FormCheck->FreeBase Liquid StorageSalt STORAGE PROTOCOL: 1. Desiccator/Inert Gas 2. Temp: 2-8°C 3. Shelf Life: >1 Year Salt->StorageSalt Long Term Neutralization Neutralization Step: Partition between DCM/NaOH (See Protocol) Salt->Neutralization Prep for Synthesis StorageBase WARNING: Unstable. High risk of: 1. CO2 Absorption 2. Volatilization 3. Polymerization FreeBase->StorageBase Avoid Storage StorageBase->Neutralization If pure, use ASAP Action Action Required: Use in Reaction Use Use Immediately (Do not store) Neutralization->Use

Figure 1: Decision matrix for storage and handling. Green paths indicate safe, standard operating procedures. Red nodes indicate high-risk states.

Frequently Asked Questions (FAQ)

Q: Why is the pKa (7.09) lower than regular ethylamine (~10.7)? A: The two fluorine atoms on the alpha-carbon are highly electronegative. They pull electron density away from the nitrogen atom (inductive effect), making the lone pair less available to accept a proton. This makes the amine less basic but also modifies its nucleophilicity.

Q: Can I use the HCl salt directly in my reaction? A: Yes, if your reaction conditions include a base (e.g., Triethylamine, DIPEA, or Pyridine) that can deprotonate the salt in situ. This is often preferred as it skips the isolation step of the unstable free base.

Q: Is this compound sensitive to light? A: While not a primary degradation pathway, halogenated amines can undergo photolytic cleavage of the C-Br bond over long periods. Storing the salt in amber vials is a standard precaution.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 136274, 2,2-Difluoroethylamine. Retrieved from [Link]

  • Sigma-Aldrich.Product Specification: 2-Bromo-2,2-difluoroethylamine hydrochloride.

Sources

Validation & Comparative

Technical Comparison Guide: 19F NMR Characteristics of 2-Bromo-2,2-difluoroethylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 19F NMR characteristic shifts of 2-Bromo-2,2-difluoroethylamine, comparing it with its closest structural analogs to aid in precise identification and reaction monitoring.

Executive Summary

2-Bromo-2,2-difluoroethylamine (CAS: 1211120-17-0 for HCl salt) serves as a critical fluorinated building block in medicinal chemistry, particularly for introducing the lipophilic gem-difluoroethyl motif. Its 19F NMR signature is distinct, appearing significantly downfield from its non-brominated analogs due to the heavy-atom effect of bromine.

This guide provides a comparative spectral analysis against 2,2-difluoroethylamine and 2,2,2-trifluoroethylamine , establishing a self-validating identification protocol for researchers.

Comparative 19F NMR Spectral Data

The following table synthesizes experimental data to highlight the diagnostic shifts that distinguish the bromodifluoro motif (


) from the difluoromethyl (

) and trifluoromethyl (

) groups.
CompoundStructure19F Shift (

, ppm)
MultiplicityCoupling Constants (

)
2-Bromo-2,2-difluoroethylamine

-58 to -65 Triplet (

)

Hz
2,2-Difluoroethylamine

-120 to -125 Doublet of Triplets (

)

Hz,

Hz
2,2,2-Trifluoroethylamine

-72 to -76 Triplet (

)

Hz

Note: Shifts are referenced to


 (0 ppm). Values may vary slightly (

1-2 ppm) depending on solvent (e.g.,

vs

) and concentration.
Key Diagnostic Features
  • The "Bromine Shift": The presence of bromine causes a significant deshielding effect , shifting the signal downfield to the -60 ppm region. This is distinct from the

    
     group (~ -74 ppm) and the 
    
    
    
    group (~ -120 ppm).
  • Coupling Pattern: unlike the

    
     group, which shows a large geminal coupling (
    
    
    
    Hz) resulting in a doublet-of-triplets, the
    
    
    group lacks the geminal proton. It appears as a triplet due to coupling with the adjacent methylene protons (
    
    
    ).

Structural Identification Logic

The identification of 2-Bromo-2,2-difluoroethylamine relies on confirming the absence of the geminal proton coupling and the specific chemical shift range.

Visualization: Spectral Assignment Workflow

The following diagram illustrates the decision logic for assigning the 19F NMR signal of a generic difluoroethyl amine derivative.

NMR_Assignment Start Unknown Fluorinated Amine Sample Check_Shift Check 19F Chemical Shift Range Start->Check_Shift Region_120 Region: -110 to -130 ppm Check_Shift->Region_120 Region_70 Region: -70 to -80 ppm Check_Shift->Region_70 Region_60 Region: -55 to -65 ppm Check_Shift->Region_60 Result_CF2H ID: 2,2-Difluoroethylamine (Geminal H present, dt splitting) Region_120->Result_CF2H High Shielding Result_CF3 ID: 2,2,2-Trifluoroethylamine (CF3 group, t splitting) Region_70->Result_CF3 Moderate Deshielding Check_Coupling Analyze Splitting Pattern Region_60->Check_Coupling Strong Deshielding Result_BrCF2 ID: 2-Bromo-2,2-difluoroethylamine (Heavy atom deshielding, t splitting) Check_Coupling->Result_BrCF2 Triplet (3J_HF only)

Figure 1: Decision tree for identifying 2-Bromo-2,2-difluoroethylamine based on 19F NMR parameters.

Experimental Protocol for Validation

To ensure reproducibility and accurate assignment, follow this standardized protocol for sample preparation and acquisition.

Reagents and Equipment[1]
  • Analyte: 2-Bromo-2,2-difluoroethylamine Hydrochloride (CAS: 1211120-17-0).[1][2]

  • Solvent: Deuterated Chloroform (

    
    ) or Dimethyl Sulfoxide (
    
    
    
    ). Note:
    
    
    is preferred for hydrochloride salts to ensure complete solubility.
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) or Trichlorofluoromethane (
    
    
    ,
    
    
    0.0 ppm).
Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 10-15 mg of the amine salt into a clean vial.

    • Add 0.6 mL of

      
      .
      
    • (Optional) Add 1 drop of

      
      -Trifluorotoluene as an internal reference.
      
    • Transfer to a 5 mm NMR tube.

  • Acquisition Parameters (Recommended):

    • Pulse Sequence: Standard 19F pulse (e.g., zgflqn on Bruker systems).

    • Spectral Width: 200 ppm (center at -100 ppm).

    • Scans: 16 to 32 (Fluorine has high sensitivity, 100% natural abundance).

    • Decoupling: Acquire both proton-coupled and proton-decoupled (

      
      ) spectra.
      
  • Data Processing:

    • Reference the spectrum using the internal standard or the solvent lock signal.

    • Apply exponential multiplication (LB = 0.3 - 1.0 Hz) before Fourier Transform.

    • Validation: Confirm the signal is a singlet in the decoupled spectrum and a triplet in the coupled spectrum.

Mechanistic Insight: The Heavy Atom Effect

Understanding why the shift occurs is crucial for interpreting data from derivatives.

In 19F NMR, the chemical shift is dominated by the paramagnetic contribution to shielding. While fluorine is highly electronegative, the introduction of a heavy atom like Bromine attached to the same carbon (


) introduces spin-orbit coupling effects and changes the local electron circulation.
  • Electronegativity Trend:

    
    .
    
  • Expected Shielding (Inductive only): One might expect

    
     to be less deshielding than 
    
    
    
    .
  • Observed "Heavy Atom" Shift: The large, diffuse electron cloud of Bromine causes a "deshielding" relative to the

    
     group in this specific geometric configuration. This places the 
    
    
    
    signal (~ -60 ppm) downfield of the
    
    
    signal (~ -75 ppm).

This trend is consistent with other bromodifluoro compounds, such as Ethyl bromodifluoroacetate (


), which exhibits a shift of approximately -58 to -62 ppm .

References

  • Synthesis and Amide Precursor Data

    • Synthesis method for 2-bromo-2,2-difluoroethylamine hydrochloride. (Patent CN102796006A).
  • Comparative Data for 2,2-Difluoroethylamine

    • Reaction of 2,2-difluoroethylamine in urea synthesis. (Supplementary Information, Table S1). Reports 19F NMR shifts for difluoroethyl groups.
  • Comparative Data for 2,2,2-Trifluoroethylamine

    • Iron Porphyrin-Catalyzed N-Trifluoroethylation. Reports 19F NMR data for trifluoroethylamines (~ -70 ppm).
  • General 19F NMR Shift Tables

    • 19F NMR Chemical Shift Table - Organofluorine. Provides baseline ranges for , , and groups.

Sources

Interpreting 1H NMR coupling constants in difluoroethylamine derivatives

Mastering NMR Interpretation of Difluoroethylamine Derivatives: A Comparative Technical Guide

Executive Summary

Difluoroethylamine moieties (

1



This guide objectively compares three acquisition strategies for resolving these systems: Standard 1D


Homonuclear DecoupledHeteronuclear Decoupled (

) NMR

Part 1: The Physics of the Problem

To interpret these spectra, one must first deconstruct the spin system. A typical 2,2-difluoroethylamine derivative (

AA'MXX'ABMXY
1. The "Virtual Triplet" Trap

In standard



  • Geminal Coupling (

    
    ):  The proton directly attached to the 
    
    
    (if present) exhibits a massive coupling constant (
    
    
    ), splitting the signal into a wide triplet.
  • Vicinal Coupling (

    
    ):  The 
    
    
    protons next to the
    
    
    group are split by the two fluorine atoms with a coupling constant typically between
    
    
    .
2. Critical Coupling Constants (Reference Values)
InteractionTypeTypical Value (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Structural Insight

Geminal50 -- 60 Hz Diagnostic for terminal

groups.

Vicinal10 -- 20 Hz Diagnostic for

connectivity. Sensitive to torsion angle (Karplus-like).

Vicinal6 -- 8 Hz Standard aliphatic coupling; often obscured by larger H-F couplings.
Part 2: Comparative Analysis of Acquisition Methods

We evaluated three methods for analyzing a model difluoroethylamine derivative.

Method A: Standard 1D

NMR
  • Performance: Low.

  • Outcome: The

    
     signal appears as a broad, non-first-order multiplet (often a "dt" or "td" that looks like a blob). The 
    
    
    proton (if present) is a wide triplet of triplets, often overlapping with aromatic regions or solvent peaks due to the 50 Hz spread.
  • Verdict: Insufficient for precise structural assignment or purity calculation.

Method B: 2D Heteronuclear Correlation (HOESY)
  • Performance: High (Specificity) / Low (Throughput).

  • Outcome: unambiguously maps H-F connectivity through space.

  • Verdict: Excellent for solving unknown regiochemistry but too time-consuming (1–4 hours) for routine screening.

Method C:

(Fluorine-Decoupled Proton NMR)
  • Performance: Superior (Gold Standard).

  • Outcome: The decoupler collapses all H-F couplings. The complex

    
     multiplet collapses instantly into a simple triplet (due to neighboring NH) or singlet. The 
    
    
    proton collapses into a simple multiplet defined only by H-H coupling.
  • Verdict: The recommended method. It restores the spectrum to "carbon-analog" simplicity, allowing immediate integration and assignment.

Summary Comparison Table
FeatureStandard 1D

2D HOESY

(Recommended)
Spectral Clarity Poor (Overlap likely)Excellent (2D Map)Excellent (Simplified 1D)
H-F Coupling Info Retained (Complex)Spatial CorrelationRemoved (Simplified)
Acquisition Time 1-5 mins1-4 hours1-5 mins
Hardware Req. Standard ProbeH/F/X ProbeH/F/X or Dual-Tuned Probe
Quantification Difficult (Integration errors)N/APrecise
Part 3: Interpretation Workflow & Visualization

The following diagram illustrates the splitting logic for a

Gcluster_0Splitting Tree: N-CH2-CHF2cluster_1Decision WorkflowSignalBase Signal(CH2)SplitFSplit by 2 x 19F(3J_HF ~15Hz)Signal->SplitF Large JSplitHSplit by CHF2 Proton(3J_HH ~6Hz)SplitF->SplitH Small JResultObserved:Triplet of Triplets(often looks like quintet)SplitH->ResultStartSamplePreparationRunStdRun Std 1HStart->RunStdCheckMultipletsResolved?RunStd->CheckAnalyzeAnalyze J-valuesCheck->AnalyzeYesDecoupleRun 1H{19F}Check->DecoupleNo (Grass)CompareCompare Integrals(Std vs Decoupled)Decouple->CompareCompare->Analyze

Figure 1: Left: The splitting tree for the methylene protons in a difluoroethyl group. Right: The decision workflow for selecting the decoupling experiment.

Part 4: Experimental Protocol ( )

This protocol assumes a modern spectrometer (Bruker Avance III/Neo or equivalent) with a probe capable of tuning to


Step 1: Calibrate the Decoupler (The "O2" Offset)

Blind decoupling often fails because the


2
  • Run a standard 1D

    
     experiment. 
    
  • Note the chemical shift center (

    
    ) of your difluoro group (typically 
    
    
    to
    
    
    for
    
    
    ).
  • Set the decoupler offset (O2P in Bruker TopSpin) to this value.

Step 2: Parameter Setup
  • Pulse Program: zgig (Inverse gated) or zghf (generic decoupling).

  • Decoupling Sequence: GARP or WALTZ-16 (Standard composite pulse decoupling).

  • Decoupling Power (PLW2): Ensure this is within the safe limit for your probe (typically 10-15W for short durations, but check probe specs). Warning: High-power fluorine decoupling can heat the probe significantly.

  • Bandwidth: If your molecule has multiple fluorine environments (e.g., a

    
     and a 
    
    
    ), standard decoupling may not cover both. Use Adiabatic Decoupling (e.g., CHIRP or WURST pulses) if the spread exceeds 20 kHz.
Step 3: Acquisition & Processing
  • Acquire the

    
     spectrum.[2][3][4]
    
  • Process with standard exponential multiplication (LB = 0.3 Hz).

  • Validation: Overlay the standard

    
     and 
    
    
    spectra. The
    
    
    multiplet should collapse to a singlet (or doublet/triplet if coupled to other protons). If it remains complex, your O2P offset is incorrect or the decoupling power is too low.
Part 5: Data Interpretation Example

Compound:


Proton EnvironmentChemical Shift (

)
Pattern (Standard

)
Pattern (

)
Coupling Analysis

(Terminal)
5.90 ppmtt (Triplet of Triplets)t (Triplet)Std:

,

. Decoupled: Only

remains.

(Internal)
2.95 ppmtd (Triplet of Doublets)*d (Doublet)Std:

,

. Decoupled: Only

remains.

1.80 ppmBroad SingletBroad SingletExchangeable; usually no resolved coupling.

*Note: The


References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Heteronuclear Coupling).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Specific coupling constant ranges for CHF2).

  • Reich, H. J. (2024). Structure Determination Using NMR: Fluorine Coupling Constants. University of Wisconsin-Madison. (Verified via University Repositories).

  • EPFL NMR Facility. (2023). 19F Decoupling Protocols. École Polytechnique Fédérale de Lausanne.

  • Sanefuji, K., et al. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255-265.[5] (Karplus relationships in fluorinated systems).

Comparing metabolic stability of fluorinated vs non-fluorinated amines

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Metabolic Stability of Fluorinated vs. Non-Fluorinated Amines

Executive Summary

In drug discovery, amine-containing pharmacophores are ubiquitous yet frequently suffer from rapid oxidative metabolism (high intrinsic clearance,


). This guide objectively compares the metabolic stability of non-fluorinated amines against their fluorinated counterparts.

Key Finding: Fluorination is not merely a steric shield.[1][2] The primary driver for improved stability in amines is often electronic modulation (pKa reduction) , which alters the fraction of the molecule available for Single Electron Transfer (SET) oxidation by Cytochrome P450 (CYP) enzymes.

Mechanistic Insight: Beyond "Bond Strength"

A common misconception is that fluorine improves stability solely because the C-F bond (


) is stronger than the C-H bond (

). While true for direct site blocking, this fails to explain why

-fluorination (fluorine adjacent to the amine) protects the nitrogen from oxidation.
The Three Pillars of Fluorine-Mediated Stability:
  • pKa Modulation (The Dominant Factor):

    • Non-Fluorinated Amines: Typically basic (pKa 9–11). At physiological pH (7.4), they are heavily protonated. However, CYP450 enzymes generally bind the neutral species or require a specific orientation driven by the lone pair.

    • Fluorinated Amines: The strong inductive effect (

      
      ) of fluorine pulls electron density from the nitrogen. This lowers the pKa by 1–3 log units, reducing the energy of the Highest Occupied Molecular Orbital (HOMO) and making the amine harder to oxidize via the SET mechanism.
      
  • Lipophilicity (

    
    ) Tuning: 
    
    • Fluorine is lipophilic, but when attached near an amine, it lowers the pKa, increasing the fraction of neutral species at pH 7.4. This complex interplay alters the volume of distribution (

      
      ) and enzyme affinity (
      
      
      
      ).
  • Metabolic Soft Spot Blocking:

    • Direct substitution of a labile C-H (benzylic or

      
      -to-heteroatom) with C-F prevents hydrogen atom abstraction (HAT).
      
Visualization: The CYP450 Resistance Mechanism

The following diagram illustrates how


-fluorination disrupts the Single Electron Transfer (SET) pathway required for N-dealkylation.

G cluster_0 Non-Fluorinated Amine cluster_1 Fluorinated Amine (β-F) Amine_H Basic Amine (High pKa ~10) CYP_Bind CYP Heme Binding (High Affinity) Amine_H->CYP_Bind Lone Pair Available Oxidation SET Oxidation (Unstable) CYP_Bind->Oxidation e- Transfer Amine_F Fluorinated Amine (Lower pKa ~8) Reduced_Bind Reduced Heme Affinity (Electronic Repulsion) Amine_F->Reduced_Bind Inductive Effect (-I) Stable Metabolic Stability (Low Clearance) Reduced_Bind->Stable Oxidation Blocked

Caption: Mechanism of Action: Fluorine's inductive effect lowers amine basicity and HOMO energy, preventing the Single Electron Transfer (SET) necessary for CYP-mediated oxidation.

Comparative Performance Analysis

The following data synthesizes trends observed in piperidine and pyrrolidine scaffolds, which are standard surrogates for cyclic amine drugs (e.g., Desloratadine, Ropivacaine analogs).

Table 1: Physicochemical and Metabolic Impact of Fluorination
FeatureNon-Fluorinated Amine (Reference)

-Fluorinated Amine
Effect on Stability
Structure Piperidine / Pyrrolidine3-Fluoro-Piperidine / 3-Fluoro-PyrrolidinePositive
pKa (Basicity) ~10.5 - 11.0~8.5 - 9.5Major Driver: Lower pKa reduces metabolic vulnerability.
Lipophilicity (

)
ModerateIncreased (usually +0.5 to +1.0)Mixed: Can increase binding (

) but metabolic rate (

) often decreases due to electronic shielding.
Intrinsic Clearance (

)
High (Rapid N-oxidation/dealkylation)Low to ModerateResult: 2–5x extension in Half-life (

).
Metabolic Pathway

-Carbon Hydroxylation / N-Oxidation
Fluorine blocks adjacent C-H abstractionMechanism: Steric and electronic deactivation of the

-C-H bond.
Case Study: Ropivacaine Analogs (Piperidine-2-carboxamides)

In a study of local anesthetics (Ropivacaine), introducing fluorine into the N-alkyl side chain demonstrated the "Goldilocks" zone of stability:

  • Non-fluorinated: High clearance via CYP3A4 N-dealkylation.

  • 
    -Fluorination:  Reduced pKa by ~1.5 units. Significant reduction in N-dealkylation.
    
  • 
    -Fluorination:  Chemically unstable (hydrolytic defluorination) – Avoid 
    
    
    
    -fluoroamines.

Critical Insight: The position of fluorine is non-negotiable.

  • 
    -position (C-F on C-N):  Unstable, leads to spontaneous hydrolysis.
    
  • 
    -position (C-F on C-C-N):  Optimal for pKa lowering and stability.
    
  • 
    -position:  Minimal electronic effect, primarily steric/lipophilic modulation.
    

Experimental Protocol: Microsomal Stability Assay

To validate these effects in your own lead series, use the following self-validating protocol. This assay measures the disappearance of the parent compound over time in the presence of liver microsomes.[3]

Workflow Diagram

Protocol Prep 1. Preparation (Microsomes + Buffer) PreInc 2. Pre-Incubation (37°C, 5 min) Prep->PreInc Start 3. Initiation (Add NADPH) PreInc->Start Incubate 4. Sampling Loop (0, 5, 15, 30, 60 min) Start->Incubate Quench 5. Quench (Ice-cold ACN + IS) Incubate->Quench At each timepoint Analyze 6. LC-MS/MS Analysis (% Remaining vs Time) Quench->Analyze

Caption: Standard Operating Procedure for determination of Intrinsic Clearance (


) using Human Liver Microsomes (HLM).
Detailed Methodology

1. Reagents & Preparation:

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Microsomes: Human Liver Microsomes (HLM), final concentration 0.5 mg/mL.[3]

  • Test Compound: 1 µM final concentration (ensure <1% DMSO to prevent enzyme inhibition).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase) OR 1 mM solid NADPH.

2. Procedure:

  • Master Mix: Combine Buffer and Microsomes. Aliquot into 96-well plate.

  • Spike: Add Test Compound (1 µM).

  • Pre-incubation: Warm plate to 37°C for 5–10 minutes (shaking).

  • Initiation: Add pre-warmed NADPH solution to start the reaction.

    • Control: Include a "No NADPH" control to check for chemical instability (non-enzymatic degradation).

  • Sampling: At

    
     minutes, remove aliquots.
    
  • Quenching: Immediately transfer aliquot into a "Crash Plate" containing ice-cold Acetonitrile (ACN) with Internal Standard (IS). Ratio 1:3 (Sample:ACN).

  • Processing: Centrifuge at 3,000g for 20 min at 4°C to pellet proteins.

  • Analysis: Inject supernatant onto LC-MS/MS. Monitoring parent ion depletion.

3. Calculation: Plot


 vs. time. The slope is 

.


Strategic Recommendations

Based on the comparative data and mechanistic understanding:

  • Use

    
    -Fluorination for Basic Amines:  If your lead molecule has a basic amine (pKa > 9) and suffers from high clearance, introduce fluorine at the 
    
    
    
    -position. This is the highest probability fix.
  • Monitor Lipophilicity: Fluorination increases

    
    . Ensure that the stability gain isn't offset by increased non-specific binding or hERG liability.
    
  • Avoid

    
    -Fluorination:  Never place fluorine directly on the carbon attached to the nitrogen (
    
    
    
    -amino C-F). These are hemiaminal equivalents and will hydrolyze immediately.
  • Check Metabolic Switching: Blocking one site with fluorine may shift metabolism to another part of the molecule ("Metabolic Switching"). Always re-run the metabolite identification (MetID) scan after fluorination.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Hager, A., et al. (2016). Conformational Control of Piperidines by Fluorine. Angewandte Chemie.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Metabolic Stability).

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

Sources

Structural Profiling & Crystallographic Guide: 2-Bromo-2,2-difluoroethylamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of gem-difluoro moieties into aliphatic amines is a pivotal strategy in modern medicinal chemistry to modulate basicity (


), enhance metabolic stability, and alter lipophilicity (

). This guide focuses on 2-Bromo-2,2-difluoroethylamine (

), a specialized building block that combines the electronic modulation of a

group with the synthetic versatility of a bromine handle.

Unlike standard alkyl amines, this scaffold exhibits unique crystallographic behaviors driven by the "double gauche" effect and electrostatic repulsion. This guide compares the structural and electronic profile of 2-Bromo-2,2-difluoroethylamine against its non-fluorinated and mono-fluorinated analogs, providing researchers with actionable data for ligand design and solid-state characterization.

Part 1: Structural & Electronic Profiling (Comparative Analysis)

To understand the behavior of 2-Bromo-2,2-difluoroethylamine in complexation (both salt formation and metal coordination), we must benchmark it against standard ethylamine derivatives.

Comparative Metrics Table
Feature2-Bromo-2,2-difluoroethylamine 2,2-Difluoroethylamine 2-Fluoroethylamine Ethylamine (Control)
Formula




Basicity (

)
~6.8 - 7.1 [1, 2]7.09 [2]~9.010.7
Dominant Conformation Gauche (N-C-C-F) Double Gauche (

/ F)
GaucheAnti/Trans
C-F Bond Length 1.35 - 1.37 Å1.36 Å1.39 ÅN/A
Electronic Effect Strong

-withdrawal
Strong

-withdrawal
Moderate

-withdrawal
Inductive Donor
Ligand Strength Weak

-donor
Weak

-donor
ModerateStrong

-donor
Halogen Bond Donor Yes (Br

-hole)
NoNoNo
The "Double Gauche" Anomaly

In standard alkyl chains, steric hindrance drives substituents into an anti (trans) conformation. However, crystallographic data for 2,2-difluoroethylamine salts reveals a double gauche effect .

  • Mechanism: In the protonated salt form (hydrochloride), the positively charged ammonium group (

    
    ) engages in stabilizing electrostatic interactions with the electronegative fluorine atoms [3].
    
  • Implication for 2-Bromo-2,2-difluoroethylamine: The presence of the bulky Bromine atom introduces a competing steric clash. However, the strong electron-withdrawing nature of the

    
     group maintains the preference for a gauche arrangement to maximize electrostatic stabilization between 
    
    
    
    and
    
    
    .
  • Crystallographic Signature: Expect

    
     torsion angles of approx. 60°, rather than the 180° seen in non-fluorinated ethylamine salts.
    
Metal Coordination Potential

Due to the significantly lower


 (~7.1 vs 10.7), the amine nitrogen is a weaker 

-donor
.
  • Impact: Metal complexes (e.g., with Cu(II) or Pd(II)) will exhibit longer

    
     bond lengths compared to ethylamine analogs.
    
  • Advantage: The reduced basicity decreases the energy penalty for deprotonation, making this ligand effective in lower pH environments or as a "hemilabile" ligand where the amine can dissociate to open a coordination site for catalysis.

Part 2: Experimental Protocols

Crystallization of the Hydrochloride Salt

Obtaining single crystals of fluorinated amine salts can be challenging due to high solubility in polar solvents and "oiling out" behavior.

Objective: Grow X-ray quality crystals of 2-Bromo-2,2-difluoroethylamine HCl.

Reagents:

  • Crude Amine HCl salt (

    
     purity).[1]
    
  • Solvent A: Methanol (MeOH) – High solubility.

  • Solvent B: Diethyl Ether (

    
    ) or Hexane – Antisolvent.
    

Workflow:

  • Dissolution: Dissolve 50 mg of the salt in the minimum amount of warm MeOH (approx. 0.5 mL). Ensure the solution is clear.

  • Filtration: Pass through a 0.2

    
     PTFE syringe filter to remove dust nucleation sites.
    
  • Vapor Diffusion (The "Sitting Drop" Alternative):

    • Place the MeOH solution in a small inner vial (open).

    • Place this vial inside a larger jar containing 5 mL of

      
      .
      
    • Seal the outer jar tightly.

    • Mechanism:[2] Ether vapor slowly diffuses into the MeOH, lowering solubility gradually.

  • Observation: Allow to stand undisturbed at 4°C for 3-7 days. Look for prismatic, colorless crystals.

  • Harvesting: Mount crystals using Paratone oil under a microscope; avoid allowing the crystal to dry out, as solvates may collapse.

Decision Matrix: Ligand Design

Use the following logic flow to determine if this scaffold is appropriate for your specific structural biology or medicinal chemistry target.

LigandSelection Start Ligand Design Requirement BasicityCheck Is high basicity (pKa > 9) required? Start->BasicityCheck MetabolicStability Is metabolic stability critical? BasicityCheck->MetabolicStability No (pKa < 8 okay) UseEthyl Use Ethylamine (Standard Donor) BasicityCheck->UseEthyl Yes StericBulk Is steric bulk tolerated at C2? MetabolicStability->StericBulk High UseFluoro Use 2-Fluoroethylamine (Intermediate) MetabolicStability->UseFluoro Moderate HalogenBond Is Halogen Bonding (X-bond) desired? StericBulk->HalogenBond Yes UseDifluoro Use 2,2-Difluoroethylamine (pKa ~7.1, Stable) StericBulk->UseDifluoro No (Small group) HalogenBond->UseDifluoro No UseBromoDifluoro Use 2-Bromo-2,2-difluoroethylamine (X-bond donor, Functionalizable) HalogenBond->UseBromoDifluoro Yes (Br target)

Figure 1: Decision matrix for selecting fluorinated ethylamine scaffolds based on electronic and structural requirements.

Part 3: Crystallographic Data Interpretation

When refining the structure of 2-Bromo-2,2-difluoroethylamine complexes, specific refinement parameters are required to handle the disorder often associated with the


 and 

positions.
Refinement Strategy (SHELX/Olex2)
  • Disorder: The

    
     group has rotational freedom. If the electron density map shows "smeared" halogens, model the disorder using the PART command in SHELXL.
    
  • Restraints:

    • Use DFIX to restrain C-F bond lengths to ~1.36 Å if the resolution is low.

    • Use SIMU and DELU restraints to ensure physically reasonable thermal ellipsoids for the heavy Bromine atom relative to the lighter Fluorines.

  • Halogen Bonding Check: Calculate the angle

    
     (where A is an acceptor like 
    
    
    
    ,
    
    
    , or
    
    
    ).
    • Criteria: A "Type II" halogen bond is characterized by a linear angle (

      
      ) and a distance less than the sum of van der Waals radii (
      
      
      
      for Br...O).
Expected Crystal Packing (Salt Form)

Based on the "double gauche" effect observed in the analog 2,2-difluoroethylamine hydrochloride [3]:

  • Space Group: Likely Monoclinic (

    
    ) or Orthorhombic.
    
  • Hydrogen Bonding: The

    
     headgroup will form a classic "tripod" of hydrogen bonds to chloride counter-ions (
    
    
    
    ).
  • Fluorine Contacts: Look for short

    
     contacts (
    
    
    
    ), indicative of the stabilizing electrostatic interaction driving the conformation.

Part 4: References

  • Enamine Ltd. (2025). gem-Difluorinated Amines for Drug Design. Retrieved from

  • Silla, J. M., et al. (2014).[3] Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Beilstein Journal of Organic Chemistry, 10, 877–882.[4] Retrieved from

  • Liashuk, O. S., et al. (2025).[5] Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines. ChemRxiv. Retrieved from

  • PubChem. (2025).[6] 2,2-Difluoroethylamine (Compound Summary). Retrieved from

  • Sigma-Aldrich. (2025). 2-Fluoroethylamine hydrochloride Product Specification. Retrieved from

Sources

Technical Guide: Distinguishing C-F and C-Br Signatures in Ethylamine Scaffolds via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative IR Spectroscopy of C-F and C-Br Bonds in Ethylamines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In medicinal chemistry, halo-ethylamines are critical synthons for introducing alkyl chains or cyclization motifs (e.g., aziridines). Distinguishing between Fluoro- and Bromo- analogs is a frequent analytical challenge, particularly when monitoring substitution reactions or assessing purity.

This guide provides a definitive spectroscopic comparison. While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, Infrared (IR) Spectroscopy offers a rapid, cost-effective method for functional group validation. The core distinction lies in the Fingerprint Region :

  • C-F bonds exhibit intense, unmistakable stretching vibrations in the 1000–1400 cm⁻¹ range.

  • C-Br bonds appear in the far-fingerprint region (500–690 cm⁻¹ ), often requiring specific optical components (e.g., KBr or CsI) to visualize.

Mechanistic Foundation: The Physics of Vibration

To interpret the spectra accurately, one must understand the underlying physics governing the frequency shifts. The vibrational frequency (


) of a bond is approximated by Hooke’s Law:


Where:

  • 
     (Force Constant):  Represents bond strength. C-F bonds are significantly stronger (485 kJ/mol) than C-Br bonds (276 kJ/mol), leading to a higher 
    
    
    
    and higher frequency.
  • 
     (Reduced Mass):  The effective mass of the vibrating system.
    
    • Fluorine (19 amu) is lighter than Bromine (79.9 amu).

    • A lighter reduced mass (

      
      ) increases frequency.
      

The Result: The C-F stretch is "blue-shifted" to higher wavenumbers, while the C-Br stretch is "red-shifted" to the lower energy region, often bordering the detection limit of standard benchtop IR instruments.[1]

Spectral Analysis: The Comparison
A. The Ethylamine "Noise" (Interference)

Before assigning halogen bands, one must account for the ethylamine backbone (


) which dominates the spectrum.
  • N-H Stretch: 3300–3500 cm⁻¹ (Doublet for primary amines).

  • C-N Stretch: 1020–1250 cm⁻¹.[2] Critical Warning: This band directly overlaps with the C-F region.

  • N-H Wag: 650–900 cm⁻¹ (Broad).[3] Critical Warning: This band can obscure the C-Br region.

B. C-F Bond Characteristics (The "Strong" Signal)
  • Region: 1000–1400 cm⁻¹

  • Intensity: Very Strong (often the strongest peak in the spectrum).

  • Diagnostic Feature: The C-F dipole is massive. Even amidst the C-N stretch (1020–1250 cm⁻¹), the C-F band will appear as a dominant, broad, or multi-shouldered peak that dwarfs the C-N absorption.

C. C-Br Bond Characteristics (The "Heavy" Signal)
  • Region: 500–690 cm⁻¹

  • Intensity: Moderate to Strong.[4][5]

  • Diagnostic Feature: Because Bromine is heavy, this band appears in the far-IR.

    • Standard NaCl plates absorb IR radiation below 650 cm⁻¹, effectively "blinding" the instrument to many C-Br bands.

    • Solution: Use KBr pellets or ZnSe/Diamond ATR crystals which allow transmission down to ~400 cm⁻¹.

Comparative Data Table
FeatureC-F Bond (Fluoro-ethylamine)C-Br Bond (Bromo-ethylamine)
Primary Stretch 1000 – 1400 cm⁻¹ 500 – 690 cm⁻¹
Intensity Very StrongModerate to Strong
Interference Overlaps with C-N stretch (1000-1250 cm⁻¹)Overlaps with N-H Wag (650-900 cm⁻¹)
Detection Limit Visible on all standard IR opticsMay require KBr/CsI optics (NaCl cutoff ~650 cm⁻¹)
Bond Character High polarity, high force constantLower polarity, high mass
Decision Matrix: Spectral Assignment

The following diagram illustrates the logical workflow for distinguishing these compounds based on spectral data.

G Start Start: Unknown Halo-Ethylamine Spectrum CheckRegion1 Check 1000-1400 cm⁻¹ Region Start->CheckRegion1 StrongPeak Is there a DOMINANT, very strong band? CheckRegion1->StrongPeak CF_Confirmed High Probability: C-F Bond (Masks C-N stretch) StrongPeak->CF_Confirmed Yes (Stronger than C-N) CheckRegion2 Check 500-700 cm⁻¹ Region StrongPeak->CheckRegion2 No (Only weak/medium bands) OpticsCheck Are optics (ATR/Plate) compatible with <650 cm⁻¹? CheckRegion2->OpticsCheck CBr_Confirmed Sharp band at 500-690 cm⁻¹? Probability: C-Br Bond OpticsCheck->CBr_Confirmed Yes (ZnSe/Diamond/KBr) Inconclusive Inconclusive: N-H Wag interference or Optical Cutoff OpticsCheck->Inconclusive No (NaCl Plate)

Figure 1: Decision tree for assigning halogen substitution in ethylamines based on IR spectral features.

Experimental Protocol: Handling & Acquisition

Ethylamines are often volatile liquids or hygroscopic hydrochloride salts. The sample preparation method critically impacts the quality of the C-X bond visualization.

Method A: Attenuated Total Reflectance (ATR) - Recommended
  • Best for: Free base liquids and solid salts.

  • Crystal Selection:

    • Use Diamond or ZnSe crystals.

    • Avoid Germanium if looking for low-frequency C-Br bands, as its cutoff is higher.

  • Protocol:

    • Place 10 µL of liquid (or 5 mg of solid) directly onto the crystal.

    • Apply pressure using the anvil to ensure contact.

    • Acquire spectrum (Range: 4000–400 cm⁻¹).

    • Note: ATR corrects for path length but may show slight peak shifts compared to transmission.

Method B: KBr Pellet - Best for C-Br Confirmation
  • Best for: Solid hydrochloride salts (e.g., 2-bromoethylamine HBr).

  • Why: KBr is transparent down to 400 cm⁻¹, offering the clearest view of the C-Br stretch without interference from ATR crystal cutoffs.

  • Protocol:

    • Mix 2 mg of sample with 200 mg of dry, spectroscopic-grade KBr powder.

    • Grind finely in an agate mortar (particle size < 2 µm to avoid scattering).

    • Press at 10 tons for 2 minutes to form a transparent disc.

    • Acquire transmission spectrum.[6]

Workflow Visualization

Protocol Sample Sample: Halo-Ethylamine State Physical State? Sample->State Liquid Volatile Liquid (Free Base) State->Liquid Liquid Solid Solid Salt (HCl/HBr) State->Solid Solid ATR ATR (Diamond/ZnSe) Fast, no prep Liquid->ATR Prevent Evaporation Solid->ATR Quick Check KBr KBr Pellet Best for <600 cm⁻¹ Solid->KBr Max Transparency Result_F C-F Analysis: Focus 1000-1400 ATR->Result_F Result_Br C-Br Analysis: Focus 500-700 ATR->Result_Br KBr->Result_Br Preferred

Figure 2: Experimental workflow for selecting the optimal sampling technique based on physical state and target bond.

References
  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. (Accessed 2026).[7] [Link]

  • Michigan State University (MSU). IR Spectroscopy - Alkyl Halides. [Link][7][8][9][10]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl Halides. [Link]

  • National Institute of Standards and Technology (NIST). Chemistry WebBook (Standard Reference Data). [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-2,2-difluoroethylamine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Compounds like 2-Bromo-2,2-difluoroethylamine and its hydrochloride salt are valuable building blocks, but their reactivity demands a rigorous and informed approach to safety. This guide moves beyond a simple checklist to provide a comprehensive operational plan for handling this substance, grounded in the principles of causality and self-validating safety protocols. Our goal is to empower you with the knowledge to create a secure laboratory environment, ensuring that your focus remains on innovation.

Hazard Assessment: Understanding the Chemical's Profile

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. 2-Bromo-2,2-difluoroethylamine hydrochloride is classified with several key risks that directly inform our choice of personal protective equipment (PPE). The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[1]

A review of the Safety Data Sheet (SDS) reveals the following critical hazard statements.[2]

Hazard StatementClassificationImplication for Handling
H315: Causes skin irritation Skin Irritation, Category 2Direct contact with the skin can lead to irritation, necessitating robust skin protection.[1][2]
H319: Causes serious eye irritation Eye Irritation, Category 2Splashes pose a significant risk to vision, requiring sealed eye protection.[1][2]
H335: May cause respiratory irritation STOT - Single Exposure, Category 3Inhalation of dust or vapors can irritate the respiratory tract, mandating work in a controlled atmosphere.[2][3]
H303 / H302: May be harmful if swallowed Acute Toxicity (Oral)Ingestion is a critical exposure route that must be prevented through strict hygiene protocols.[1][2]

Understanding these hazards is the first step in a self-validating safety system. The "why" behind each piece of PPE is directly linked to these established risks.

Core PPE Requirements: Your First Line of Defense

Based on the hazard profile, a multi-layered PPE strategy is required. This is not merely a suggestion but a critical laboratory practice to prevent exposure.

PPE ComponentSpecificationRationale and Field Insight
Eye/Face Protection Chemical Splash Goggles (conforming to EN 166 or NIOSH) and/or a Full-Face Shield.[1]Standard safety glasses are insufficient. The "Causes serious eye irritation" (H319) classification means any splash could have severe consequences.[2] Goggles provide a seal against splashes and vapors. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.
Skin Protection Gloves: Chemical-resistant gloves (e.g., Nitrile).[4][5] Lab Coat: Chemical-resistant lab coat or coveralls.[2][6]The H315 "Causes skin irritation" warning necessitates a complete barrier.[2] Always check gloves for integrity before use and practice proper removal techniques to avoid contaminating your hands. A lab coat protects your personal clothing and skin from incidental contact.
Respiratory Protection Work within a certified chemical fume hood. If not possible, a NIOSH-approved respirator with appropriate cartridges is mandatory.[1][7]The H335 "May cause respiratory irritation" hazard makes respiratory protection a non-negotiable aspect of safe handling.[2] Engineering controls, such as a fume hood, are the primary method for mitigating this risk.[1] Respirators are a secondary measure for when engineering controls are not feasible or during emergency situations.

Operational Plan: A Step-by-Step Safe Handling Workflow

Adherence to a strict, repeatable workflow minimizes the potential for error and exposure. The following protocol outlines the key stages of handling 2-Bromo-2,2-difluoroethylamine.

Step 1: Preparation & Pre-Handling Safety Check
  • Verify Fume Hood Operation: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

  • Don PPE: Put on all required PPE (lab coat, goggles, gloves) before entering the handling area.

  • Prepare Work Surface: Cover the work surface with absorbent, disposable pads to contain any potential minor drips or spills.

  • Assemble Equipment: Place all necessary glassware, spatulas, and containers within the fume hood to minimize movement in and out of the controlled space.

Step 2: Chemical Handling & Use
  • Transport: Keep the chemical in a sealed, clearly labeled container during transport.

  • Dispensing: Handle the solid compound with care to avoid generating dust.[1][6] Open the container slowly in the fume hood.

  • Manipulation: All operations (weighing, dissolving, reacting) must occur deep within the chemical fume hood.

  • Container Sealing: Tightly close the container immediately after use and store it in a designated, well-ventilated, and locked location.[2][8]

Step 3: Post-Handling & Decontamination
  • Surface Cleaning: Wipe down the work surface within the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

  • Equipment Decontamination: Clean all non-disposable equipment used during the procedure.

  • PPE Removal: Remove PPE in the correct order (gloves first, followed by face shield/goggles, and finally the lab coat) to prevent cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Diagram: Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Verify Fume Hood prep2 Don PPE prep1->prep2 prep3 Prepare Surface prep2->prep3 handle1 Dispense Chemical prep3->handle1 handle2 Perform Work handle1->handle2 handle3 Seal Container handle2->handle3 post1 Decontaminate Surface handle3->post1 post2 Dispose of Waste post1->post2 post3 Remove PPE post2->post3 post4 Wash Hands post3->post4

Caption: Workflow for handling 2-Bromo-2,2-difluoroethylamine.

Emergency Response & Disposal Plan

Even with meticulous planning, accidents can happen. Immediate and correct action is crucial.

Emergency First-Aid Protocols
  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[9] Seek medical attention if irritation develops or persists.[2]

  • Eye Contact: Immediately flush eyes with an eyewash station or water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[9][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[1][2] If breathing is difficult or symptoms like coughing persist, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1][6] Rinse the mouth with water and seek immediate medical attention.[1] Provide the SDS to emergency responders.

Spill Management
  • Minor Spill (inside a fume hood): Use an inert absorbent material to collect the spill. Place the contaminated material in a sealed, labeled container for hazardous waste disposal.

  • Major Spill (outside a fume hood): Evacuate the immediate area. Alert colleagues and contact your institution's emergency response team. Do not attempt to clean it up without appropriate training and respiratory protection.

Disposal Plan

All materials contaminated with 2-Bromo-2,2-difluoroethylamine, including the chemical itself, empty containers, and cleaning materials, must be treated as hazardous waste.

  • Segregation: Collect waste in a designated, sealed, and clearly labeled container.

  • Compliance: Dispose of the container through your institution's official hazardous waste disposal program, adhering to all local and national regulations.[2][3]

By integrating this comprehensive safety and handling plan into your laboratory's standard operating procedures, you build a resilient and trustworthy system. This approach not only protects you and your colleagues but also ensures the integrity of your research.

References

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety. [Link]

  • What to do in a chemical emergency. GOV.UK. [Link]

  • Chapter 19, Chemical Hygiene Plan: Emergency Response. University of Nevada, Reno Environmental Health & Safety. [Link]

  • SAFETY DATA SHEET - 2-Bromoethylamine hydrobromide. Acros Organics. [Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International. [Link]

  • Personal protective equipment for laboratory. Scharlab. [Link]

  • Work instruction: What to do in case of a chemical incident. Radboud University. [Link]

  • SAFETY DATA SHEET - Ethyl 2-bromobutyrate. Alfa Aesar. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.